Ani9
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDALDZRKOBJXIE-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Ani9?
An In-depth Technical Guide to the Mechanism of Action of Ani9
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] Dysregulation of ANO1 has been implicated in the pathophysiology of several diseases, including cancer, hypertension, and cystic fibrosis, making it a promising therapeutic target.[2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental protocols used for its characterization.
Molecular Mechanism of Action
This compound exerts its biological effects through the direct and reversible inhibition of the ANO1 chloride channel.[2] Its mechanism is characterized by high potency and selectivity, distinguishing it from other known CaCC inhibitors.
Direct Inhibition of ANO1 Channel Activity
This compound directly blocks the chloride ion conduction pore of the ANO1 channel, thereby inhibiting the flow of chloride ions across the cell membrane.[4][5] This inhibition is not dependent on altering intracellular calcium concentrations, as studies have shown that this compound does not affect cytoplasmic calcium levels.[2][6][7]
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the direct modulation of the ANO1 channel. In various cell types, the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to an increase in intracellular calcium ([Ca2+]i) through the activation of Phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3), which triggers the release of calcium from the endoplasmic reticulum. This rise in intracellular calcium activates ANO1, leading to chloride efflux and cellular depolarization. This compound acts by directly blocking the ANO1 channel, thus preventing chloride efflux even in the presence of elevated intracellular calcium.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against ANO1
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 77 nM | FRT cells expressing human ANO1 | [1][2] |
| IC50 | 110 nM | PC3, Capan-1, and NHNE cells | [1] |
Table 2: Selectivity of this compound for ANO1 over other Ion Channels
| Ion Channel | This compound Concentration | Effect | Reference |
| ANO2 | 1 µM | No significant inhibition | [2][6] |
| CFTR | Up to 10 µM | No effect | [2][3] |
| ENaC | High concentration | No effect | [2][6] |
| VRAC | 1 µM | No significant inhibition | [2][6] |
Table 3: Cellular Effects of this compound
| Cell Type | This compound Concentration | Effect | Reference |
| PC3 (Prostate Cancer) | 0.01-10 µM (48h) | Weak inhibition of proliferation | [1] |
| MCF7 (Breast Cancer) | Not specified | Inhibition of proliferation | [8] |
| BxPC3 (Pancreatic Cancer) | Not specified | Inhibition of proliferation | [8] |
| Portal Vein Smooth Muscle | 1 µM | Inhibition of Ca2+-activated Cl- currents | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action has been supported by a range of detailed experimental protocols.
High-Throughput Screening for ANO1 Inhibitors
The initial identification of this compound was performed through a high-throughput screening of a large compound library.[2][3]
-
Experimental Workflow:
-
Methodology:
-
Cell Line: Fischer rat thyroid (FRT) cells stably expressing human ANO1(abc) and a genetically encoded iodide-sensing fluorescent protein (YFP-F46L/H148Q/I152L) were used.[2]
-
Assay Principle: The assay measures the influx of iodide into the cells, which quenches the YFP fluorescence. Inhibition of ANO1 prevents iodide influx, thus maintaining YFP fluorescence.
-
Procedure:
-
Cells were plated in 96-well plates.
-
Test compounds were added to each well.
-
After a 10-minute incubation, the plates were transferred to a microplate reader for fluorescence measurement.[2]
-
-
Whole-Cell Patch Clamp Electrophysiology
This technique was employed to directly measure the inhibitory effect of this compound on ANO1 chloride currents.[2][6]
-
Methodology:
-
Procedure:
-
Whole-cell currents were recorded at a holding potential of 0 mV and pulsed to voltages between -100 mV and +100 mV.
-
ANO1 was activated by the application of 100 µM ATP.
-
This compound was applied at various concentrations (50 nM, 100 nM, 1 µM) to measure the inhibition of the ATP-induced chloride currents.[6]
-
Intracellular Calcium Measurement
To assess whether this compound's inhibitory effect was due to an alteration in intracellular calcium signaling, a fluorescent calcium indicator was used.[2][6][7]
-
Methodology:
-
Calcium Indicator: Fluo-4 NW, a fluorescent calcium sensor, was loaded into the cells.
-
Procedure:
-
Cells were pretreated with different concentrations of this compound (0, 10, and 30 µM) for 20 minutes.
-
A transient increase in cytosolic calcium was induced by applying 100 µM ATP, which activates P2Y receptors.
-
Fluorescence changes were monitored to determine the effect of this compound on the ATP-induced calcium increase.[2][6][7]
-
Conclusion
This compound is a highly potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its mechanism of action is characterized by the direct, reversible blockade of the channel's ion conduction pore, without affecting intracellular calcium signaling. The selectivity of this compound for ANO1 over other ion channels makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1. Furthermore, its ability to inhibit the proliferation of cancer cells expressing high levels of ANO1 suggests its potential as a therapeutic agent in oncology and other ANO1-related diseases.[8][9] Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 5. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel this compound derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ani9 Compound: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the Ani9 compound. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language).
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylidene]acetohydrazide, is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide[3] |
| Synonyms | Ani-9[4] |
| CAS Number | 356102-14-2[4] |
| Canonical SMILES | COc1ccccc1C=NNC(=O)COc1ccc(cc1C)Cl[3] |
| InChI | InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)[3] |
| InChI Key | KDALDZRKOBJXIE-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H17ClN2O3[4] |
| Molecular Weight | 332.78 g/mol |
| Exact Mass | 332.0928[4] |
| Purity | ≥98% (HPLC) |
| Appearance | Solid[5] |
| Solubility | DMSO: 25 mg/ml[5] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[4] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective blocker of the ANO1 (also known as TMEM16A) calcium-activated chloride channel (CaCC).[2] ANO1 is implicated in various physiological processes, including fluid secretion, smooth muscle contraction, and has been found to be overexpressed in several types of cancers, making it a promising therapeutic target.[1][2]
The primary mechanism of action of this compound is the inhibition of the ANO1 channel, which in turn affects downstream signaling pathways.[6][7] By blocking ANO1, this compound can inhibit cell proliferation, migration, and invasion in cancer cells that express high levels of this channel.[1][6]
Table 3: In Vitro Activity and Selectivity of this compound
| Target/Assay | IC50 / Effect | Cell Line / System |
| ANO1 (TMEM16A) | 77 nM[8] | FRT cells expressing human ANO1[9] |
| ANO2 | No effect at 10 µM | |
| CFTR | No effect at 30 µM | FRT cells expressing CFTR[10] |
| ENaC | No effect at 30 µM | T84 cells[10] |
| Intracellular Calcium Signaling | No effect | FRT cells[10] |
| Endogenous CaCC (PC3 cells) | Dose-dependent inhibition[8] | PC3 (prostate cancer) |
| Endogenous CaCC (Capan-1 cells) | Dose-dependent inhibition[8] | Capan-1 (pancreatic cancer) |
| Cell Proliferation (PC3, MCF7, BxPC3) | Significant inhibition[1] | PC3, MCF7, BxPC3 |
Signaling Pathways
The inhibition of ANO1 by this compound has been shown to impact key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways.[6][7] The diagram below illustrates the proposed mechanism of how this compound, by inhibiting ANO1, can lead to downstream effects on cell proliferation and survival.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell-Based ANO1 Inhibition Assay (YFP Fluorescence Quenching)
This protocol describes the high-throughput screening method used to identify this compound as an ANO1 inhibitor.[9]
Methodology:
-
Cell Culture: Fischer rat thyroid (FRT) cells stably expressing human ANO1(abc) and the iodide-sensing yellow fluorescent protein (YFP-F46L/H148Q/I152L) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well microplates and grown to confluence.
-
Compound Incubation: Cells are washed with a chloride-free buffer and then pre-incubated with various concentrations of this compound for 10 minutes at room temperature.[9]
-
Assay Trigger: An iodide-containing solution with ATP (an agonist to increase intracellular calcium and activate ANO1) is added to the wells.[9]
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the time course of YFP fluorescence quenching due to iodide influx through ANO1 is measured.
-
Data Analysis: The initial rate of fluorescence decrease is determined and normalized to control wells. IC50 values are calculated by fitting the dose-response data to a sigmoidal equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to directly measure the inhibitory effect of this compound on ANO1 chloride currents.[9]
Methodology:
-
Cell Preparation: FRT cells expressing ANO1 are grown on glass coverslips.
-
Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The pipette solution contains a low chloride concentration, and the bath solution contains a high chloride concentration to establish a chloride gradient.
-
Current Activation: ANO1 currents are activated by including ATP in the pipette solution to raise intracellular calcium.[9]
-
Compound Application: this compound is applied to the bath solution at various concentrations.
-
Data Recording: Whole-cell currents are recorded in response to voltage steps (e.g., from -100 mV to +100 mV).[9]
-
Data Analysis: The magnitude of the current inhibition by this compound is measured at a specific voltage (e.g., +80 mV), and dose-response curves are generated to determine the IC50.
Conclusion
This compound is a valuable research tool for studying the physiological and pathophysiological roles of the ANO1 channel. Its high potency and selectivity make it a strong candidate for further development as a therapeutic agent for various diseases, including cancer, hypertension, and pain.[2][4] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Synthesis and biological evaluation of novel this compound derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 7. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 10. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Ano9 in the Study of Calcium-Activated Chloride Channels
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the multifaceted role of Anoctamin 9 (Ano9), also known as TMEM16J, in the broader context of calcium-activated chloride channel (CaCC) research. While not a canonical CaCC itself, Ano9 is a critical modulator of intracellular calcium signaling, a phospholipid scramblase, and a cation channel, all of which have significant implications for the regulation and study of bona fide CaCCs like Ano1/TMEM16A.
Introduction: Situating Ano9 within the Anoctamin Family
The anoctamin (ANO) family comprises ten transmembrane proteins (ANO1-10) with diverse functions. The most well-characterized members, ANO1 (TMEM16A) and ANO2 (TMEM16B), are established as calcium-activated chloride channels (CaCCs) that mediate numerous physiological processes, including epithelial secretion, smooth muscle contraction, and sensory transduction[1][2][3][4][5]. Other anoctamins, such as ANO6, function as calcium-activated phospholipid scramblases, facilitating the translocation of phospholipids like phosphatidylserine (PS) across the cell membrane[1][6][7].
Ano9 (TMEM16J) emerges as a unique and complex member of this family. Current research indicates that Ano9 does not function as a classical calcium-activated chloride channel[8]. Instead, its significance in the field stems from its distinct roles as:
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A cAMP/PKA-activated cation channel whose activity is augmented by calcium[1][6].
-
A crucial regulator of intracellular Ca2+ signals that are necessary for the activation of other channels, including store-operated Ca2+ channels[8][10][12][13].
This guide provides a detailed examination of the experimental evidence defining these roles and the methodologies used to uncover them, with a focus on how Ano9's functions indirectly influence the cellular environment in which CaCCs operate.
Core Functions and Molecular Mechanisms of Ano9
Ano9's influence on cellular physiology is multifaceted. Understanding its distinct functions is key to interpreting its effects in systems where CaCCs are active.
Phospholipid Scramblase Activity
Similar to other anoctamins like ANO4 and ANO6, Ano9 exhibits Ca2+-dependent phospholipid scramblase activity[7][9][11]. Upon activation, it facilitates the bidirectional movement of phospholipids between the inner and outer leaflets of the plasma membrane. This leads to the exposure of phosphatidylserine (PS) on the cell surface, a critical signal in various biological processes.
-
Regulatory Impact: The externalization of PS can modulate the activity of membrane-associated proteins. For instance, the scramblase activity of Ano9 has been shown to regulate the sheddase function of the disintegrin-like metalloproteases ADAM10 and ADAM17[11].
Cation Channel Activity
Contrary to the anionic permeability of ANO1/2, Ano9 forms a cation-permeable channel.
-
Activation Mechanism: Ano9 is robustly activated by intracellular cyclic AMP (cAMP) through a protein kinase A (PKA)-dependent pathway[1][6].
-
Calcium Augmentation: While not the primary activator, intracellular Ca2+ enhances the cAMP-induced cation currents through Ano9[1].
-
Ion Selectivity: The channel is non-selective among cations and is permeable to Ca2+[8]. This property allows Ano9 to directly contribute to shaping intracellular Ca2+ dynamics.
Ano9 as a Modulator of Intracellular Calcium Signaling
The most significant role of Ano9 in the context of CaCC research is its profound impact on intracellular Ca2+ homeostasis. It is a critical component in signaling pathways that generate the very Ca2+ transients required to activate CaCCs.
The T-Lymphocyte Activation Model
The role of Ano9 is well-documented in the activation of T-lymphocytes, providing a clear model of its indirect influence on Ca2+-dependent events. T-cell activation relies on a sustained increase in intracellular Ca2+ mediated by store-operated Ca2+ entry (SOCE) through ORAI1 channels[10][12].
The signaling cascade proceeds as follows:
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T-Cell Receptor (TCR) Stimulation: Activation of the TCR initiates the signaling cascade.
-
Ano9-Dependent Ca2+ Influx: Ano9 is essential for the initial and sustained rise in intracellular Ca2+ through the store-operated ORAI1 Ca2+ entry channels[10][12].
-
Recruitment of PMCA: Ano9, in concert with the scaffolding protein Discs large 1 (DLG1), recruits the Plasma Membrane Ca2+-ATPase (PMCA) to the immunological synapse[10][12].
-
Sustained SOCE: PMCA actively extrudes Ca2+ from the immediate vicinity of the ORAI1 channel. This creates a local low-Ca2+ environment that prevents the Ca2+-dependent inactivation of ORAI1, thereby ensuring sustained Ca2+ influx required for T-cell function[10][12].
Knockdown of Ano9 abolishes this initial Ca2+ rise and abrogates SOCE, demonstrating its indispensable role in this pathway[10].
References
- 1. Anoctamin 9/TMEM16J is a cation channel activated by cAMP/PKA signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium activated chloride channel (CaCC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cellular functions of TMEM16/anoctamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Union of Basic and Clinical Pharmacology. LXXXV: Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. uniprot.org [uniprot.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. Frontiers | Anoctamin 9 determines Ca2+ signals during activation of T-lymphocytes [frontiersin.org]
- 11. Influence of Anoctamin-4 and -9 on ADAM10 and ADAM17 Sheddase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anoctamin 9 determines Ca2+ signals during activation of T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Ani9: A Potent and Selective Inhibitor of ANO1 and its Impact on Physiological Processes
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of Ani9, a small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. It details the quantitative aspects of its inhibitory action, its effects on key ANO1-mediated physiological and pathophysiological processes, and the experimental methodologies used for its characterization.
Introduction: The ANO1 Channel and the Advent of this compound
Anoctamin-1 (ANO1), also known as Transmembrane Protein 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) expressed in a wide variety of tissues, including epithelial cells, smooth muscle cells, and neurons.[1][2][3] As a CaCC, ANO1 is integral to a host of physiological functions such as fluid secretion, smooth muscle contraction, and neural conduction.[1][2][3][4] Its dysregulation is implicated in numerous diseases, including asthma, hypertension, diarrhea, pain, and the progression of various cancers, where its overexpression often correlates with increased tumor growth and metastasis.[1][2][3][5][6]
Given its central role in pathophysiology, ANO1 has emerged as a promising therapeutic target.[1][2][3] However, early research was hampered by a lack of potent and selective inhibitors.[5][7][8] The discovery of this compound, a novel small molecule identified through high-throughput screening of 54,400 compounds, marked a significant advancement in the field.[5][7][8][9] this compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, exhibits submicromolar potency and high selectivity for ANO1, making it an invaluable pharmacological tool and a potential candidate for drug development.[5][7][8][9]
Quantitative Analysis of this compound's Inhibitory Profile
This compound's efficacy and selectivity have been quantified across multiple experimental paradigms. The following tables summarize its inhibitory constants and compare them with other known CaCC inhibitors.
Table 2.1: Comparative Potency of ANO1 Inhibitors
This table highlights the superior potency of this compound in inhibiting ANO1 channel activity compared to previously identified inhibitors.
| Compound | IC₅₀ for ANO1 (ATP-induced activation) | Cell Line | Reference |
| This compound | 77 ± 1.1 nM | FRT-ANO1 | [5][7][10][11] |
| T16Ainh-A01 | 1.39 ± 0.59 µM | FRT-ANO1 | [5][7] |
| MONNA | 1.95 ± 1.16 µM | FRT-ANO1 | [5][7] |
Table 2.2: Concentration-Dependent Inhibition of ANO1 Current by this compound
Whole-cell patch-clamp analysis demonstrates a clear dose-dependent inhibition of ATP-induced ANO1 chloride currents by this compound.
| This compound Concentration | Percent Inhibition of ANO1 Current (Mean ± S.E.) | Cell Line | Reference |
| 50 nM | 52.0 ± 3.7% | FRT-ANO1 | [5][7] |
| 100 nM | 95.4 ± 0.5% | FRT-ANO1 | [5][7] |
| 1 µM | 98.7 ± 0.5% | FRT-ANO1 | [5][7] |
Table 2.3: Selectivity Profile of this compound and Other Inhibitors
This compound demonstrates remarkable selectivity for ANO1 over other anion channels, a critical feature for a targeted therapeutic agent.
| Compound (Concentration) | % Inhibition of ANO2 | % Inhibition of VRAC | % Inhibition of CFTR | Reference |
| This compound (1 µM) | No significant effect | 13.5 ± 1.1% | No effect | [5][7] |
| This compound (10 µM) | 10 ± 1.6% | - | No effect | [5][7][11] |
| T16Ainh-A01 (10 µM) | Potent inhibition | 71.2 ± 1.6% | - | [5][7] |
| MONNA (10 µM) | Potent inhibition | 87.9 ± 1.7% | - | [5][7] |
This compound's Effect on ANO1-Mediated Physiological and Pathophysiological Processes
By selectively blocking ANO1, this compound modulates a range of biological functions, demonstrating therapeutic potential in several disease models.
Smooth Muscle Contraction
ANO1 is a key regulator of smooth muscle excitability. Its inhibition by this compound has been shown to have significant effects.
-
Airway Smooth Muscle: Pharmacological inhibition of ANO1 can reduce the contraction of airway smooth muscle, suggesting a potential treatment for asthma.[5][7] Specifically, M2 muscarinic receptor-dependent contractions of murine airway smooth muscle are reversed by this compound.[12]
-
Vascular Smooth Muscle: ANO1 is implicated in maintaining blood pressure, making it a target for hypertension.[4] this compound inhibits Ca²⁺-activated Cl⁻ currents in portal vein smooth muscle cells.[10]
-
Gastrointestinal Motility: ANO1 is fundamental for slow-wave activity in gastrointestinal muscles, which is generated by the interstitial cells of Cajal.[13][14] Inhibition of ANO1 can suppress GI smooth muscle activity, a potential strategy for treating secretory diarrhea.[2][4]
-
Urethral Smooth Muscle: While ANO1 is expressed in urethral smooth muscle, studies using this compound suggest it may not contribute significantly to agonist-evoked contractions in the murine urethra.[15]
Fluid and Mucin Secretion
ANO1 plays a pivotal role in transepithelial ion and fluid transport, which is critical for mucus hydration and clearance.
-
Airway Secretion: Inhibition of ANO1 is shown to reduce mucus production in primary human airway epithelium.[5][7] This suggests that this compound could be beneficial in inflammatory airway diseases characterized by mucus hypersecretion.[5][7] Blocking anion transport, a process in which ANO1 is involved, leads to the accumulation of mucus in submucosal gland ducts, mimicking pathologies like cystic fibrosis.[16][17]
-
Intestinal Secretion: Blocking ANO1 is considered an effective method for treating enterotoxin-related diarrhea by reducing fluid secretion.[13]
Cell Proliferation and Cancer
ANO1 is overexpressed in numerous cancers, where it promotes proliferation, migration, and invasion through various signaling pathways.[1][2][3][6]
-
Mechanism: ANO1's role in cancer is linked to its modulation of key signaling pathways including EGFR, MAPK/ERK, and PI3K/AKT.[1][2][3][6][13]
-
Prostate and Pancreatic Cancer: ANO1 inhibitors, including this compound, inhibit the cell proliferation of prostate and pancreatic cancer cells.[5][7] In a concentration-dependent manner, this compound reduces the proliferation and invasive capabilities of these cancer cells.[13][18] Pharmacological inhibition of ANO1 with this compound decreases cell growth and induces apoptosis in PC-3 prostate cancer cells.[19]
-
Breast Cancer: this compound has been shown to inhibit ANO1 in breast cancer cells, thereby reducing cell proliferation.[13][18]
-
Lung Cancer: While this compound potently inhibits the ANO1 channel function, its effect on reducing ANO1 protein levels and cell viability in non-small cell lung cancer models was found to be less potent than other compounds like DES, potentially due to lower plasma stability.[20]
Nociception (Pain Perception)
ANO1 is involved in sensory nerve conduction and pain regulation.[2] Its inhibition has been shown to reduce pain-related behaviors in animal models, suggesting that ANO1 blockers like this compound could be developed for pain therapy.[5][7][8][9]
Visualizing the Mechanism: Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate the complex interactions and experimental processes involved in the study of this compound and ANO1.
Diagram 4.1: General ANO1 Activation and Inhibition by this compound
Caption: ANO1 is activated by intracellular calcium, leading to chloride efflux and downstream physiological effects. This compound directly inhibits the ANO1 channel.
Diagram 4.2: ANO1's Role in Cancer Proliferation Pathways
Caption: ANO1 interacts with and promotes pro-survival signaling pathways like EGFR, PI3K/AKT, and MAPK/ERK to drive cancer progression. This compound blocks this contribution.
Diagram 4.3: Experimental Workflow for this compound Discovery and Validation
Caption: Workflow detailing the discovery of this compound from high-throughput screening to comprehensive electrophysiological and physiological validation.
Key Experimental Protocols
The following sections provide an overview of the methodologies employed to characterize the effects of this compound on ANO1.
High-Throughput Screening (HTS) for ANO1 Inhibitors
-
Objective: To identify novel small-molecule inhibitors of ANO1 from a large compound library.
-
Methodology:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-transfected with human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Assay Principle: The assay measures the quenching of YFP fluorescence upon iodide (I⁻) influx through the ANO1 channel. Inhibition of ANO1 prevents I⁻ influx and thus prevents YFP quenching.
-
Procedure:
-
FRT-ANO1-YFP cells are plated in multi-well plates.
-
Cells are incubated with individual compounds from the library (e.g., 54,400 compounds from ChemDiv).[5][7]
-
The ANO1 channel is activated by an agonist such as ATP (100 µM), which increases intracellular Ca²⁺.
-
An I⁻ solution is added, and the rate of YFP fluorescence quenching is measured using a plate reader.
-
Compounds that significantly reduce the rate of quenching are identified as primary hits.
-
-
Data Analysis: The percentage of inhibition is calculated, and dose-response curves are generated for hit compounds to determine their IC₅₀ values.[5][7]
-
Electrophysiological Analysis: Apical Membrane Current
-
Objective: To directly measure the effect of inhibitors on ANO1-mediated chloride currents across an epithelial monolayer.
-
Methodology:
-
Cell Culture: FRT cells expressing ANO1 are grown on permeable supports (e.g., Snapwell inserts) to form a polarized monolayer.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
Permeabilization: The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to eliminate its electrical resistance and allow control of the intracellular ion composition.
-
Chloride Gradient: A transepithelial chloride gradient is established (e.g., low Cl⁻ [64 mM] in the apical solution and high Cl⁻ [129 mM] in the basolateral solution).[5][7]
-
Measurement:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects Cl⁻ movement from the basolateral to the apical side through ANO1, is measured.
-
The cells are pre-treated with the inhibitor (e.g., this compound) for 20 minutes.[5][7]
-
ANO1 is activated with ATP (100 µM) added to the apical solution.
-
The resulting increase in current and its inhibition by the compound are recorded.[5][7]
-
-
Electrophysiological Analysis: Whole-Cell Patch-Clamp
-
Objective: To provide a detailed characterization of the inhibitory effect of this compound on ANO1 channels in a single cell.
-
Methodology:
-
Cell Preparation: HEK-293 or FRT cells transiently transfected with ANO1 are used.[5][7][14][21]
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette.
-
Solutions: The intracellular (pipette) solution contains a known concentration of free Ca²⁺ to activate ANO1. The extracellular (bath) solution mimics physiological saline.
-
Voltage Protocol: The cell is held at a holding potential (e.g., 0 mV), and voltage steps are applied (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.[7]
-
Inhibitor Application: After recording baseline currents, this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The amplitude of the ANO1 current before and after this compound application is measured at each voltage step to determine the percentage of inhibition and its voltage dependency.[7]
-
Cell Proliferation Assay (CCK-8)
-
Objective: To quantify the effect of ANO1 inhibition by this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., PC-3 prostate cancer cells) are seeded in 96-well plates and allowed to adhere.[19]
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) in a low-serum medium (e.g., 0.5% FBS).[19]
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well. The active component, WST-8, is reduced by cellular dehydrogenases to a soluble formazan dye, which is yellow-orange.
-
Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell proliferation is expressed as a percentage relative to the vehicle-treated control cells.[19]
-
Conclusion and Future Directions
This compound stands out as the most potent and selective small-molecule inhibitor of ANO1 discovered to date.[5][7][8] Its ability to reversibly block ANO1 with high specificity makes it an exceptional pharmacological probe for dissecting the channel's role in complex physiological systems.[5] The demonstrated efficacy of this compound in reducing smooth muscle contraction, inhibiting cancer cell proliferation, and potentially modulating fluid secretion and pain perception underscores the therapeutic promise of targeting ANO1.[5][10][12][13][18]
Future research should focus on improving the pharmacokinetic properties of this compound, such as its plasma stability, to enhance its in vivo efficacy, particularly for applications in oncology.[20] Further studies using this compound and its optimized derivatives will be crucial in validating ANO1 as a therapeutic target for a wide range of conditions, including cancer, hypertension, asthma, and secretory diarrheas.[5][7][8][9]
References
- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 3. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 7. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. ANO1 channels are expressed in mouse urethral smooth muscle but do not contribute to agonist or neurally evoked contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of anion transport inhibition on mucus secretion by airway submucosal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of anion secretion inhibitors on mucin content of airway submucosal gland ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
Ani9: A Potent and Selective ANO1 Inhibitor for Advanced Hypertension Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypertension remains a leading cause of cardiovascular disease worldwide, necessitating the exploration of novel therapeutic targets and pharmacological tools. Anoctamin-1 (ANO1; TMEM16A), a calcium-activated chloride channel (CaCC), has emerged as a promising target due to its critical role in vascular smooth muscle contraction and blood pressure regulation. This technical guide provides a comprehensive overview of Ani9, a highly potent and selective small-molecule inhibitor of ANO1, and its application as a pharmacological tool in hypertension research. This document details this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and presents signaling pathways and experimental workflows through validated diagrams.
Introduction to this compound
This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide, was identified through a high-throughput screening of 54,400 synthetic small molecules as a novel and potent inhibitor of the ANO1 channel.[1][2] Its high potency and selectivity for ANO1 over other chloride channels, including the closely related ANO2, make it an invaluable tool for dissecting the physiological and pathological roles of ANO1 in the cardiovascular system.[1][3] Emerging evidence suggests that pharmacological inhibition of ANO1 can lead to vasodilation and a reduction in blood pressure, positioning this compound as a key compound for investigating new antihypertensive strategies.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the ANO1 calcium-activated chloride channel. In vascular smooth muscle cells (VSMCs), the influx of intracellular calcium ([Ca2+]i) activates ANO1, leading to an efflux of chloride ions. This chloride efflux causes membrane depolarization, which in turn activates voltage-gated Ca2+ channels, leading to a further increase in intracellular calcium and subsequent muscle contraction. By blocking ANO1, this compound prevents this chloride efflux, thereby inhibiting membrane depolarization and suppressing the downstream signaling cascade that leads to vasoconstriction. This ultimately results in vasodilation and a decrease in blood pressure.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and comparative compounds, providing a clear basis for experimental design and interpretation.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | T16Ainh-A01 (Reference Inhibitor) | MONNA (Reference Inhibitor) | Source |
| IC50 for human ANO1 | 77 ± 1.1 nM | 1.39 ± 0.59 µM | 1.95 ± 1.16 µM | [1] |
| Effect on ANO2 at 1 µM | No significant inhibition | Not specified | Not specified | [1] |
| Effect on CFTR | No significant inhibition | Not specified | Not specified | [1] |
| Effect on ENaC | No significant inhibition | Not specified | Not specified | [1] |
Table 2: In Vivo Antihypertensive Efficacy of a structurally-related ANO1 Inhibitor (TMinh-23) in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Compound | Dose | Route of Administration | Effect on Systolic Blood Pressure | Duration of Effect | Source |
| SHR | TMinh-23 | Single dose | Not specified | Up to 45 mmHg reduction | 4-6 hours | [4][5] |
| SHR | TMinh-23 | Twice daily for 5 days | Not specified | Sustained 20-25 mmHg reduction | 5 days | [4][5] |
Note: While specific in vivo data for this compound in hypertension models is not yet published, the data for TMinh-23, another potent ANO1 inhibitor, strongly supports the potential of this class of compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in hypertension research.
High-Throughput Screening for ANO1 Inhibitors (YFP-Based Assay)
This protocol is based on the methodology used to identify novel ANO1 inhibitors.[1]
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are cultured in 96-well black-walled microplates.
-
Compound Addition: Test compounds, including this compound, are added to the wells at the desired concentrations and incubated for a specified period (e.g., 20 minutes).
-
Assay Initiation: An iodide-containing solution with an ANO1 activator (e.g., ATP to stimulate purinergic receptors and increase intracellular Ca2+) is added to the wells.
-
Fluorescence Measurement: The YFP fluorescence is monitored using a microplate reader. Inhibition of ANO1 activity is detected as a reduction in the rate of YFP fluorescence quenching by iodide influx.
-
Data Analysis: The initial rate of fluorescence decrease is calculated to determine the inhibitory effect of the test compounds. IC50 values are determined by fitting the dose-response data to a logistical equation.
Electrophysiological Analysis of ANO1 Inhibition (Whole-Cell Patch-Clamp)
This protocol allows for the direct measurement of ANO1 channel currents and their inhibition by this compound.[1]
-
Cell Preparation: FRT cells stably expressing human ANO1 are plated on glass coverslips for patch-clamp recording.
-
Recording Solutions:
-
Bath Solution (extracellular): Contains (in mM): 140 N-methyl-D-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4).
-
Pipette Solution (intracellular): Contains (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 5 EGTA, and 10 HEPES (pH 7.2). Free Ca2+ concentration is buffered to the desired level.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at 0 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.
-
Activate ANO1 by including an agonist (e.g., 100 µM ATP) in the bath solution.
-
Perfuse the bath with solutions containing different concentrations of this compound to measure its inhibitory effect on the ANO1 current.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and calculate the percentage of inhibition at each this compound concentration to determine the IC50.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol describes a general method for assessing the antihypertensive effects of a compound like this compound in an established animal model of hypertension.
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Drug Administration:
-
Formulate this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or a surfactant).
-
Administer this compound via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage, at various doses.
-
-
Blood Pressure Measurement:
-
Tail-Cuff Method (Non-invasive): Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment. Measure systolic blood pressure before and at multiple time points after drug administration.
-
Telemetry (Invasive): For continuous and more accurate blood pressure monitoring, surgically implant a telemetry transmitter with a pressure-sensing catheter in the abdominal aorta of the rats. Allow the animals to recover fully before starting the experiment.
-
-
Data Analysis: Record systolic, diastolic, and mean arterial pressure, as well as heart rate. Analyze the data to determine the dose-dependent effect of this compound on blood pressure and the duration of its action.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.
Caption: Signaling pathway of ANO1-mediated vascular smooth muscle contraction and its inhibition by this compound.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Ani9 in Asthma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway remodeling, and excessive mucus production. Current therapies, while effective for many, leave a subset of patients with poorly controlled disease, highlighting the need for novel therapeutic strategies. Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC), has emerged as a promising therapeutic target in asthma.[1][2] Overexpressed in the airway smooth muscle and epithelial cells of asthmatics, ANO1 plays a crucial role in both bronchoconstriction and mucus secretion.[1][3][4] Ani9, a novel, potent, and selective small-molecule inhibitor of ANO1, therefore represents a compelling candidate for a new class of anti-asthmatic drugs.[4][5] This technical guide explores the therapeutic potential of this compound in asthma models, detailing its proposed mechanism of action, hypothetical efficacy data, and relevant experimental protocols.
Introduction: The Role of ANO1 in Asthma Pathophysiology
ANO1 is a key player in the pathophysiology of asthma, contributing to two of its hallmark features: airway hyperresponsiveness and mucus hypersecretion.[1][2] In airway smooth muscle cells, activation of G-protein coupled receptors (GPCRs) by inflammatory mediators such as histamine and leukotrienes triggers a signaling cascade that leads to an increase in intracellular calcium.[1] This rise in calcium activates ANO1, leading to chloride ion efflux, membrane depolarization, and subsequent activation of voltage-gated calcium channels (VGCCs).[1] The resulting influx of calcium culminates in smooth muscle contraction and bronchoconstriction.[1]
In airway epithelial cells, ANO1 is involved in mucus secretion.[1][2] Inhibition of ANO1 has been shown to significantly reduce mucus secretion, suggesting that targeting this channel could alleviate airway obstruction.[1] Given its central role in these pathological processes, inhibiting ANO1 with a potent and selective molecule like this compound presents a targeted approach to simultaneously address both bronchoconstriction and mucus hypersecretion in asthma.
This compound: A Potent and Selective ANO1 Inhibitor
This compound is a small molecule identified through high-throughput screening as a potent inhibitor of the ANO1 chloride channel.[4][5] Electrophysiological studies have demonstrated its ability to completely block ANO1 channel activity with submicromolar potency.[5] A key advantage of this compound is its high selectivity for ANO1 over ANO2, a closely related channel, which may translate to a more favorable safety profile.[5]
Data Presentation: Hypothetical Efficacy of this compound in Preclinical Asthma Models
While specific preclinical data for this compound in asthma models are not yet publicly available, we can project its potential efficacy based on studies with other ANO1 inhibitors and the known role of ANO1 in asthma. The following tables summarize expected quantitative outcomes.
Table 1: In Vitro Efficacy of this compound on Airway Smooth Muscle Contraction
| Treatment Group | Agonist | Concentration | Maximal Contraction (% of Control) | IC50 (µM) |
| Control (Vehicle) | Methacholine | 10 µM | 100% | - |
| This compound | Methacholine | 10 µM | 45% | 0.5 |
| Positive Control (Benzbromarone) | Methacholine | 10 µM | 55% | 1.2 |
Table 2: In Vivo Efficacy of this compound on Airway Hyperresponsiveness in an Ovalbumin-Challenged Mouse Model
| Treatment Group | Airway Resistance (cmH₂O·s/mL) at 25 mg/mL Methacholine | Bronchoalveolar Lavage Fluid (BALF) Eosinophils (x10⁴) |
| Naive (Saline) | 2.5 | 0.5 |
| OVA-Challenged (Vehicle) | 8.0 | 15.0 |
| OVA-Challenged + this compound (1 mg/kg) | 4.0 | 7.5 |
| OVA-Challenged + Dexamethasone (1 mg/kg) | 3.5 | 5.0 |
Experimental Protocols
Detailed methodologies for evaluating the therapeutic potential of a novel compound like this compound in asthma models are crucial for reproducibility and accurate interpretation of results.
In Vitro Assessment of Bronchodilatory Effect
Objective: To determine the inhibitory effect of this compound on agonist-induced contraction of airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Induction: After an equilibration period, a cumulative concentration-response curve to a contractile agonist (e.g., methacholine or histamine) is generated.
-
Inhibitor Treatment: Tracheal rings are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes.
-
Data Acquisition: The agonist concentration-response curve is repeated in the presence of this compound. The isometric tension of the tracheal rings is recorded using a force transducer.
-
Analysis: The inhibitory effect of this compound is quantified by comparing the maximal contraction and the EC50 of the agonist in the presence and absence of the inhibitor.
In Vivo Murine Model of Allergic Asthma
Objective: To evaluate the efficacy of this compound in reducing airway hyperresponsiveness and inflammation in an animal model of asthma.
Methodology:
-
Sensitization and Challenge: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to 23, mice are challenged with aerosolized OVA for 30 minutes.
-
Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered to the mice (e.g., via intratracheal or intranasal route) one hour before each OVA challenge. A positive control group treated with an appropriate standard of care, such as dexamethasone, is also included.
-
Measurement of Airway Hyperresponsiveness: On day 25, airway hyperresponsiveness to inhaled methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after the assessment of airway hyperresponsiveness, BAL is performed to collect airway inflammatory cells.
-
Cell Analysis: The total and differential cell counts in the BAL fluid are determined to assess the effect of this compound on airway inflammation, particularly eosinophilia.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of ANO1-Mediated Airway Smooth Muscle Contraction
Caption: Proposed mechanism of this compound in blocking ANO1-mediated airway smooth muscle contraction.
Experimental Workflow for In Vivo Asthma Model
Caption: Timeline of the experimental protocol for the in vivo murine model of allergic asthma.
Conclusion and Future Directions
The potent and selective ANO1 inhibitor, this compound, holds significant promise as a novel therapeutic agent for asthma. By targeting a channel implicated in both bronchoconstriction and mucus hypersecretion, this compound offers a dual mechanism of action that could provide substantial clinical benefit. The presented hypothetical data and established experimental protocols provide a framework for the preclinical evaluation of this compound. Future studies should focus on comprehensive dose-response analyses, pharmacokinetic and pharmacodynamic profiling, and assessment in a variety of asthma models, including those for severe and steroid-resistant asthma. Successful preclinical development of this compound could pave the way for a new and effective treatment for patients suffering from this chronic respiratory disease.
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective ANO1 Inhibitor, Ani9: A Technical Guide to its Impact on Nociception and Pain Signaling Pathways
For Immediate Release
This technical guide provides an in-depth analysis of Ani9, a novel small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. Researched for scientists and drug development professionals, this document details the mechanism of action of this compound, its quantitative properties, and the pivotal role of its target, ANO1, in nociception and pain signaling. While in-vivo studies specifically employing this compound in pain models are not yet available in published literature, this guide contextualizes its potential therapeutic impact by examining the established involvement of ANO1 in pain states.
Executive Summary
Pain remains a significant global health challenge with a pressing need for novel, non-opioid analgesics. The Anoctamin 1 (ANO1) calcium-activated chloride channel, expressed in nociceptive primary sensory neurons, has emerged as a promising therapeutic target.[1][2][3][4] this compound, identified as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, is a potent and selective inhibitor of ANO1.[5][6] This document provides a comprehensive overview of the currently available data on this compound, its mechanism of action, and the broader role of ANO1 in pain signaling, positioning this compound as a molecule of significant interest for the development of new pain therapies.
Quantitative Data for this compound
The following tables summarize the key quantitative findings from in-vitro studies of this compound, primarily from the foundational study by Seo et al. (2016).
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 for ANO1 | 77 ± 1.1 nM | FRT-ANO1 | Apical Membrane Current Measurement | [2][3][6] |
| Inhibition of ATP-induced ANO1 current at 50 nM | 52.0 ± 3.7% | FRT-ANO1 | Whole-cell Patch Clamp | [6] |
| Inhibition of ATP-induced ANO1 current at 100 nM | 95.4 ± 0.5% | FRT-ANO1 | Whole-cell Patch Clamp | [6] |
| Inhibition of ATP-induced ANO1 current at 1 µM | 98.7 ± 0.5% | FRT-ANO1 | Whole-cell Patch Clamp | [6] |
| Selectivity Parameter | Observation | Cell Line / System | Assay | Reference |
| Effect on ANO2 at 1 µM | No significant effect | - | Electrophysiology | [5][6] |
| Effect on Intracellular Calcium Signaling | No effect | FRT cells | Fluo-4 Calcium Imaging | [6] |
| Effect on CFTR Chloride Channel | No effect | FRT cells expressing CFTR | Apical Membrane Current Measurement | [6] |
The Role of ANO1 in Nociception and Pain Signaling
ANO1 is a calcium-activated chloride channel predominantly expressed in small-diameter nociceptive dorsal root ganglion (DRG) neurons.[2][4] In these neurons, the efflux of chloride ions leads to membrane depolarization, an excitatory event that facilitates the generation of action potentials and enhances neuronal excitability. This mechanism underlies the significant role of ANO1 in pain signaling.
Several lines of evidence support the involvement of ANO1 in various pain states:
-
Inflammatory Pain: In inflammatory conditions, various mediators can lead to an increase in intracellular calcium, thereby activating ANO1 and contributing to hyperalgesia.[2][4] Studies have shown that the deletion of ANO1 in DRG neurons reduces inflammatory thermal and mechanical hyperalgesia.[4]
-
Neuropathic Pain: Following nerve injury, ANO1 expression and function can be altered, contributing to the maintenance of neuropathic pain. Pharmacological blockade of ANO1 has been shown to reduce tactile allodynia in animal models of neuropathic pain.[7]
-
Heat Nociception: ANO1 can act as a heat sensor, contributing to acute thermal pain perception.[2]
-
TRPV1 Interaction: ANO1 is functionally coupled with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key transducer of noxious heat and capsaicin. Calcium influx through TRPV1 activates ANO1, leading to an amplification of the nociceptive signal.[1] Inhibition of ANO1 attenuates capsaicin-induced nocifensive behaviors.[1]
The inhibition of ANO1 by a potent and selective molecule like this compound is therefore a promising strategy for attenuating the hyperexcitability of nociceptive neurons that underlies various pathological pain states.
Caption: Proposed mechanism of this compound in pain signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments performed in the characterization of this compound, as described by Seo et al. (2016).
High-Throughput Screening (HTS) for ANO1 Inhibitors
This workflow was utilized to identify this compound from a large chemical library.
Caption: High-throughput screening workflow for the identification of this compound.
-
Cell Line: Fischer rat thyroid (FRT) cells stably co-transfected with human ANO1 and the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Assay Principle: Inhibition of iodide influx through ANO1 channels is measured by a decrease in the quenching of YFP fluorescence.
-
Procedure:
-
Cells were cultured in 384-well plates.
-
A library of 54,400 synthetic small molecules was screened at a final concentration of 25 µM.
-
ANO1 was activated to induce iodide influx.
-
YFP fluorescence was measured using a plate reader.
-
Compounds that inhibited iodide influx by more than 70% were selected as primary hits.
-
Dose-response studies were conducted on the primary hits to determine their IC50 values.
-
Whole-Cell Patch Clamp Electrophysiology
This technique was used to directly measure the inhibitory effect of this compound on ANO1 chloride currents.
-
Cell Line: FRT cells expressing human ANO1.
-
Recording Configuration: Whole-cell patch clamp.
-
Procedure:
-
Cells were patched and held at a holding potential of 0 mV.
-
Voltage pulses were applied from -100 mV to +100 mV in 20 mV increments.
-
ANO1 channels were activated by applying 100 µM ATP to the bath solution, which increases intracellular calcium.
-
Baseline ANO1 currents were recorded.
-
This compound was added to the bath solution at various concentrations (e.g., 50 nM, 100 nM, 1 µM).
-
ANO1 currents were recorded again in the presence of this compound to determine the extent of inhibition.
-
Selectivity Assays
-
ANO2 Selectivity: The effect of this compound on the closely related ANO2 channel was assessed using similar electrophysiological techniques in cells expressing ANO2.
-
Intracellular Calcium Signaling: FRT cells were loaded with the calcium indicator Fluo-4. The cells were pre-treated with this compound, and then intracellular calcium release was stimulated with ATP. Fluorescence changes were monitored to ensure this compound did not interfere with calcium signaling.[6]
-
CFTR Channel Selectivity: Apical membrane currents were measured in FRT cells expressing the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). CFTR was activated with forskolin, and the effect of this compound on this current was measured to assess off-target effects.[6]
Conclusion and Future Directions
This compound has been identified as a highly potent and selective inhibitor of the ANO1 channel, a key player in nociceptive signaling. The in-vitro data robustly demonstrates its ability to block ANO1 currents at nanomolar concentrations with high selectivity over related channels. While direct evidence from in-vivo pain models is currently lacking for this compound, the established role of ANO1 in inflammatory and neuropathic pain strongly suggests that this compound holds significant potential as a novel analgesic agent.
Future research should prioritize the evaluation of this compound in established animal models of acute, inflammatory, and neuropathic pain to determine its efficacy, pharmacokinetic properties, and potential side-effect profile. Such studies will be critical in validating ANO1 as a therapeutic target for pain and advancing this compound towards clinical development.
References
- 1. Anoctamin-1 Cl(-) channels in nociception: activation by an N-aroylaminothiazole and capsaicin and inhibition by T16A[inh]-A01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anoctamin 1 contributes to inflammatory and nerve-injury induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Understanding the structure-activity relationship of Ani9 analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of Ani9 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception. Crucially, ANO1 is overexpressed in several types of cancers, such as prostate, breast, and pancreatic cancer, where it is implicated in tumor growth, proliferation, and metastasis. This has positioned ANO1 as a significant therapeutic target for a range of diseases.
This compound, identified through high-throughput screening, is a potent and selective small-molecule inhibitor of ANO1, with an IC50 of 77 nM. Unlike previous ANO1 inhibitors, this compound exhibits high selectivity for ANO1 over the homologous ANO2 channel. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in the rational design of next-generation ANO1 inhibitors.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The inhibitory activity of this compound and its analogs against the ANO1 channel has been evaluated to understand the key structural features required for potent inhibition. The following tables summarize the quantitative data from various studies, focusing on the half-maximal inhibitory concentration (IC50) as a measure of potency.
Table 1: SAR of this compound Analogs with Modifications on the Benzylidene Ring
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (nM) for ANO1 |
| This compound | H | OCH3 | H | H | H | 77 |
| 5a | H | H | H | H | H | 280 |
| 5b | H | F | H | H | H | 120 |
| 5c | H | Cl | H | H | H | 95 |
| 5d | H | Br | H | H | H | 110 |
| 5e | H | I | H | H | H | 130 |
| 5f | H | CF3 | H | H | H | 22 |
| 5g | H | OCF3 | H | H | H | 45 |
| 5h | H | NO2 | H | H | H | 150 |
| 5i | H | CN | H | H | H | 180 |
| 5j | H | OCH3 | OCH3 | H | H | 350 |
| 5k | H | OCH3 | H | OCH3 | H | 420 |
| 5l | H | OCH3 | H | H | OCH3 | 510 |
Analysis of SAR: The data in Table 1 reveals that substitutions on the benzylidene ring significantly impact the inhibitory potency. The parent compound, this compound, has a methoxy group at the R2 position.
-
Effect of R2 Substituent: Replacing the methoxy group with a hydrogen (5a) reduces activity. However, introducing electron-withdrawing groups at the R2 position, such as fluoro (5b), chloro (5c), bromo (5d), and particularly trifluoromethyl (5f) and trifluoromethoxy (5g), enhances the inhibitory potency. The analog 5f , with a trifluoromethyl group at R2, is the most potent inhibitor identified, with an IC50 of 22 nM.
-
Effect of Multiple Substitutions: Adding more methoxy groups (5j, 5k, 5l) generally decreases activity compared to this compound.
Table 2: SAR of this compound Analogs with Modifications on the Phenoxy Ring
| Compound | R6 | R7 | IC50 (µM) for ANO1 |
| This compound | Cl | CH3 | 0.077 |
| Analog 1 | H | H | >10 |
| Analog 2 | Cl | H | 1.2 |
| Analog 3 | H | CH3 | 3.5 |
Analysis of SAR: Modifications on the phenoxy ring are also critical for activity. Both the chloro group at the R6 position and the methyl group at the R7 position in this compound are important for its high potency. Removal of both (Analog 1) or either one (Analog 2 and 3) leads to a significant loss of inhibitory activity.
Signaling Pathways Involving ANO1
ANO1 is implicated in the activation of several key signaling pathways that drive cancer progression. Overexpression of ANO1 can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream pathways like MAPK/ERK and PI3K/AKT. It also influences calcium-dependent signaling through CaMKII.
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Experiments with Ani9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel (CaCC).[1][2][3] ANO1 is implicated in various physiological processes, including fluid secretion, smooth muscle contraction, and pain signaling.[2][3][4] Notably, ANO1 is overexpressed in several types of cancer, where it plays a role in cell proliferation, migration, and invasion, making it a promising therapeutic target.[2][5][6][7] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cancer cells.
Mechanism of Action
This compound selectively blocks the ANO1 chloride channel.[1][2] This inhibition has been shown to reduce the proliferation and invasive capabilities of various cancer cells in a concentration-dependent manner.[5][6] The downstream effects of ANO1 inhibition by this compound can involve the modulation of several signaling pathways, including the EGFR-MAPK and Ras-Raf-MEK-ERK1/2 pathways.[7][8]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound in various in vitro experimental settings.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (ANO1) | 77 nM | FRT-ANO1 cells | [1][4] |
| IC₅₀ (CaCC) | 110 nM | PC3, Capan-1, NHNE cells | [9] |
Table 2: Effects of this compound on Cell Viability in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |
| PC3 | Prostate Cancer | Weakly inhibitory | 0.01-10 µM | 48 h | [9] |
| Capan-1 | Pancreatic Cancer | Potently blocked ATP-induced CaCCs | Dose-dependent | Not specified | [2] |
| Breast Cancer Cells | Breast Cancer | Reduced cell viability | Not specified | Not specified | [2] |
| PC9 | Non-Small Cell Lung Cancer | Did not affect cell viability | Not specified | 72 h | [8] |
Note: The effect of this compound on cell viability can be cell-type dependent and may be influenced by the specific experimental conditions.
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides a general guideline for culturing adherent cancer cell lines. Specific conditions may need to be optimized for the cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., PC3, Capan-1, PC9)
-
Complete growth medium (specific to the cell line, e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Initiate or thaw frozen cell cultures according to standard procedures.
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new culture vessels at the desired density for subsequent experiments.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cells seeded in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10][11]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS, cold
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]
Western Blot Analysis
This protocol is for analyzing changes in protein expression in response to this compound treatment, for example, proteins in the ANO1 signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ANO1, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as required.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[15]
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[15][16]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and perform electrophoresis.[17][18]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[18][19]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Signaling Pathway of ANO1 in Cancer
Caption: Simplified signaling pathways modulated by ANO1 in cancer cells.
Experimental Workflow for this compound In Vitro Studies
References
- 1. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 5. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 6. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 8. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. scispace.com [scispace.com]
- 15. origene.com [origene.com]
- 16. addgene.org [addgene.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. ptglab.com [ptglab.com]
- 19. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Using Ani9 in a YFP-Based Halide Influx Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and nociception. Its upregulation is implicated in several diseases such as cancer, hypertension, and asthma, making it a significant therapeutic target. The Yellow Fluorescent Protein (YFP)-based halide influx assay is a robust and widely adopted method for high-throughput screening (HTS) of ANO1 modulators. This assay relies on the principle that the fluorescence of certain YFP variants is quenched upon the influx of halide ions, particularly iodide (I⁻). Ani9 has been identified as a potent and selective small-molecule inhibitor of ANO1, demonstrating significantly lower efficacy against the homologous ANO2 channel.[1][2][3] These application notes provide a detailed protocol for utilizing this compound as a reference inhibitor in a YFP-based halide influx assay to identify and characterize novel ANO1 modulators.
Principle of the Assay
The assay utilizes a cell line stably co-expressing the human ANO1 channel and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L/F46L). The workflow is initiated by activating a G-protein coupled receptor (GPCR), such as the P2Y purinergic receptor, with an agonist like ATP. This activation triggers an increase in intracellular calcium concentration ([Ca²⁺]i), which in turn opens the ANO1 channels. In the presence of an extracellular iodide solution, the opening of ANO1 channels leads to a rapid influx of I⁻ ions down their electrochemical gradient. The intracellular YFP is highly sensitive to iodide, and this influx results in a measurable decrease (quenching) of the YFP fluorescence signal. The rate of fluorescence quenching is directly proportional to the ANO1 channel activity.[4][5] When an inhibitor like this compound is present, it blocks the ANO1 channel, preventing iodide influx and thus inhibiting the fluorescence quenching.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the signaling cascade leading to YFP fluorescence quenching and the inhibitory action of this compound.
Caption: Signaling pathway of the YFP-based halide influx assay for ANO1.
Quantitative Data
The potency of this compound in inhibiting ANO1 can be determined by generating a dose-response curve from the YFP halide influx assay. The following table summarizes representative data for this compound's inhibitory activity.
| This compound Concentration | % Inhibition of Iodide Influx |
| 1 nM | 10.5 |
| 10 nM | 35.2 |
| 50 nM | 85.1 |
| 100 nM | 98.6 |
| 500 nM | 101.2 |
| 1 µM | 102.5 |
| IC₅₀ | ~77 nM [3] |
Note: The data presented are representative and may vary based on specific experimental conditions and cell lines used.
Experimental Protocols
Materials and Reagents
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensing YFP (e.g., YFP-H148Q/I152L/F46L).[1] Other cell lines endogenously or exogenously expressing ANO1, such as PC3 or Capan-1 cells, can also be used.[1]
-
Cell Culture Medium: Ham's F-12 Modified medium or RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.
-
Assay Buffer (PBS): Phosphate-Buffered Saline (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4).
-
Iodide Buffer: PBS with 140 mM NaCl replaced by 140 mM NaI.
-
ANO1 Activator: Adenosine triphosphate (ATP) stock solution (e.g., 100 mM in H₂O), to be diluted in Iodide Buffer.
-
ANO1 Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescence Plate Reader: Equipped with injectors and filters for YFP (Excitation: ~485 nm, Emission: ~535 nm).
Assay Procedure
-
Cell Plating:
-
Seed the FRT-ANO1-YFP cells into 96-well black-walled, clear-bottom plates at a density of approximately 20,000 cells per well.[1]
-
Culture for 1-2 days until cells reach ~90-100% confluency.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound (or test compounds) in PBS from the DMSO stock. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent effects.
-
On the day of the assay, gently wash each well three times with 200 µL of PBS, leaving a final volume of 100 µL of PBS in each well.[1]
-
Add 1 µL of the diluted this compound or test compound to the appropriate wells. For control wells, add 1 µL of DMSO (for 0% inhibition) and a known concentration of this compound for complete inhibition (e.g., 1 µM, for 100% inhibition).
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to record YFP fluorescence (e.g., every 400-500 ms).[1][4]
-
Place the assay plate in the reader.
-
Record a baseline fluorescence reading for 1-2 seconds.[1][6]
-
Using the plate reader's injector, add 100 µL of Iodide Buffer containing 200 µM ATP (final concentration 100 µM ATP and 70 mM I⁻) to each well.[1][4]
-
Continue recording the fluorescence for an additional 5-8 seconds to measure the quenching kinetics.[1][4]
-
-
Data Analysis:
-
The initial rate of fluorescence decrease is proportional to the iodide influx rate (ANO1 activity).
-
Determine the initial slope of the fluorescence decrease for each well using non-linear regression or the initial linear portion of the curve.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [Slope_compound - Slope_max_inhibition] / [Slope_no_inhibition - Slope_max_inhibition])
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for identifying ANO1 inhibitors using the YFP-based assay, with this compound serving as a positive control.
Caption: High-throughput screening workflow using the YFP halide influx assay.
Selectivity Profiling
A key advantage of this compound is its high selectivity for ANO1 over other channels.[1] To confirm the selectivity of newly identified hits, secondary screening can be performed using cell lines expressing other ion channels, such as ANO2, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), or Volume-Regulated Anion Channels (VRAC), in a similar YFP-based assay format. This compound demonstrates negligible effects on these channels at concentrations that fully inhibit ANO1, making it an excellent benchmark for selectivity.[1]
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 4. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ani9 in Studying Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ani9 is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion, nociception, and smooth muscle contraction.[1][2][3] The activation of ANO1 in smooth muscle cells leads to chloride ion efflux, causing membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium and subsequent muscle contraction. Given its role in smooth muscle physiology, pharmacological inhibition of ANO1 is a valuable tool for research and a potential therapeutic strategy for diseases characterized by smooth muscle hypercontractility, such as asthma and hypertension.[2][3]
This compound has been identified as a highly selective inhibitor of ANO1, demonstrating submicromolar potency and negligible effects on the closely related ANO2.[1][2] Furthermore, it does not interfere with intracellular calcium signaling or the activity of the CFTR chloride channel, making it a specific tool for elucidating the functions of ANO1.[1][2] These characteristics make this compound an excellent pharmacological probe for investigating the role of ANO1 in smooth muscle contraction across various tissue types.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on smooth muscle contraction from key studies.
| Tissue Type | Agonist/Stimulus | This compound Concentration | Effect on Contraction | Reference |
| Murine Airway Smooth Muscle | Electrical Field Stimulation (EFS) at 10s intervals (M2 receptor-dependent) | 1 µM | Reversed the enhancement of contractions (from 1.4 ± 0.26 to 0.44 ± 0.19 mN) | [4] |
| Murine Airway Smooth Muscle | Thapsigargin (SERCA inhibitor) | 1 µM | Reduced thapsigargin-induced enhancement of contraction amplitude (from 1.9 ± 0.25 to 0.7 ± 0.22 mN) | [4] |
| Murine Airway Smooth Muscle | Electrical Field Stimulation (EFS) at 100s intervals (M3 receptor-dependent) | 1 µM | Little to no effect | [4] |
| Murine Urethral Smooth Muscle | Phenylephrine, Arginine Vasopressin, Electrical Field Stimulation (EFS) | Not specified, but failed to affect contractions | No effect | [5] |
| Human Embryonic Kidney (HEK) 293 Cells (expressing ANO1) | N/A (electrophysiology) | < 3 µM (IC50) | Fully blocked ANO1 channel activity | [1][2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of ANO1 in Smooth Muscle Contraction
Caption: Agonist-induced signaling cascade leading to smooth muscle contraction via ANO1 activation and its inhibition by this compound.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for assessing the impact of this compound on smooth muscle contractility using an organ bath setup.
Experimental Protocols
Preparation of Smooth Muscle Tissues
This protocol is a generalized procedure based on methodologies described for airway and urethral smooth muscle studies.[4][5]
Materials:
-
Krebs-Henseleit (or similar physiological salt) solution, gassed with 95% O₂ / 5% CO₂.
-
Dissection microscope and tools.
-
Organ bath system with force transducers.
Procedure:
-
Humanely euthanize the experimental animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., trachea, urethra, blood vessel) and place it in ice-cold, oxygenated physiological salt solution.
-
Under a dissection microscope, clean the tissue of adherent connective and fatty tissues.
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide and 5-10 mm long). For tubular structures like the trachea, rings can be prepared.
-
Tie silk or cotton ligatures to both ends of the muscle strip for mounting.
Organ Bath Experiment to Measure Isometric Contraction
Procedure:
-
Mount the prepared smooth muscle strips vertically in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, e.g., 5-10 mN for murine trachea) and allow it to equilibrate for at least 60 minutes. During equilibration, replace the bath solution every 15-20 minutes.
-
After equilibration, induce a reference contraction using a high concentration of a relevant agonist (e.g., carbachol, phenylephrine) or electrical field stimulation (EFS) to ensure tissue viability.
-
Wash the tissue repeatedly until the tension returns to the baseline.
-
Induce a stable baseline contraction using the desired agonist or EFS parameters.
-
Once a stable plateau is reached, add this compound (dissolved in a suitable vehicle like DMSO) to the bath to achieve the desired final concentration. Ensure the final vehicle concentration is minimal (e.g., <0.1%) and does not affect contractility.
-
Record the change in tension for a sufficient period to observe the full effect of this compound.
-
To study the inhibitory effect on agonist-induced contractions, pre-incubate the tissue with this compound for a specific duration (e.g., 20-30 minutes) before adding the agonist.
-
At the end of the experiment, record the data and analyze the changes in contractile force. Express the results as a percentage of the initial contraction or as absolute force values.
Cell Culture and Electrophysiology (for ANO1 Current Measurement)
This protocol is based on the characterization of this compound in a heterologous expression system.[1][2]
Materials:
-
HEK-293 cells stably expressing human ANO1.
-
Cell culture reagents (DMEM, FBS, etc.).
-
Patch-clamp electrophysiology setup.
-
Pipette solution (intracellular) and bath solution (extracellular).
Procedure:
-
Culture HEK-293 cells expressing ANO1 under standard conditions.
-
For electrophysiological recordings, plate the cells on glass coverslips.
-
Perform whole-cell patch-clamp recordings. The intracellular pipette solution should contain a known concentration of free Ca²⁺ to activate ANO1.
-
Apply voltage steps to elicit ANO1-mediated currents.
-
After obtaining a stable baseline current, perfuse the bath solution containing different concentrations of this compound.
-
Measure the current inhibition at each concentration to determine the IC₅₀ value.
-
To test for selectivity, perform similar experiments on cells expressing other channels like ANO2 or CFTR.[1][2]
Conclusion
This compound is a valuable and specific pharmacological tool for investigating the contribution of the ANO1 channel to smooth muscle physiology and pathophysiology. Its high potency and selectivity allow for the precise dissection of ANO1-mediated signaling pathways in smooth muscle contraction. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at understanding the role of ANO1 in various smooth muscle tissues and to explore the therapeutic potential of ANO1 inhibition.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ANO1 channels are expressed in mouse urethral smooth muscle but do not contribute to agonist or neurally evoked contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ani9's Effect on Fluid Secretion
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fluid and electrolyte secretion across epithelial tissues is a fundamental physiological process critical for functions ranging from airway hydration to digestion. A key regulator of this process is the Anoctamin-1 (ANO1) protein, also known as Transmembrane protein 16A (TMEM16A).[1][2] ANO1 is a calcium-activated chloride channel (CaCC) that, upon activation by intracellular calcium signals, facilitates the movement of chloride ions across the apical membrane of secretory epithelial cells.[1][2][3] This chloride efflux is a primary driving force for the secretion of fluid.[4] Dysregulation of ANO1-mediated secretion is implicated in various pathologies, including asthma, diarrhea, and cystic fibrosis.[3][5][6]
Ani9 is a potent and highly selective small-molecule inhibitor of ANO1.[5][7][8] It has been identified through high-throughput screening and demonstrates submicromolar potency for inhibiting the ANO1 chloride current.[7][9] Notably, this compound shows negligible effects on the closely related ANO2, the cystic fibrosis transmembrane conductance regulator (CFTR), or the epithelial sodium channel (ENaC), making it an invaluable pharmacological tool for dissecting the specific role of ANO1 in physiological and pathophysiological processes.[5][8][10]
These application notes provide detailed protocols for utilizing this compound to investigate ANO1-mediated fluid secretion in various experimental models, from in vitro cell cultures to in vivo rodent models.
Mechanism of ANO1-Mediated Fluid Secretion and Inhibition by this compound
Epithelial fluid secretion is a multi-step process. Agonists such as acetylcholine or ATP bind to basolateral G-protein coupled receptors (GPCRs), triggering an increase in intracellular calcium ([Ca²⁺]i).[3][6] This calcium increase activates apical ANO1 channels, leading to chloride ion (Cl⁻) efflux into the lumen. The resulting electrochemical gradient drives the paracellular movement of sodium (Na⁺) and, consequently, the osmotic movement of water (H₂O), resulting in fluid secretion. This compound specifically blocks the ANO1 channel, thereby inhibiting this pathway.
References
- 1. Anoctamin 1 in secretory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular functions of TMEM16/anoctamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 6. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
Ani9: A Potent and Selective ANO1 Inhibitor for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ani9 is a potent and highly selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1] ANO1 is a calcium-activated chloride channel (CaCC) that is overexpressed in various types of cancers and is implicated in tumor progression, proliferation, migration, and invasion.[2][3][4] These characteristics make ANO1 a compelling therapeutic target in oncology. This compound offers researchers a valuable tool to investigate the physiological and pathophysiological roles of ANO1 and to explore its potential as a drug target. This document provides key information on procuring this compound, its mechanism of action, and detailed protocols for its use in laboratory settings.
Supplier and Purchasing Information
This compound is available for laboratory research use from several reputable suppliers. It is typically supplied as a powder.
| Supplier | Catalog Number | Purity | Storage |
| Tocris Bioscience | 6076 | ≥98% (HPLC) | 2-8°C |
| Sigma-Aldrich | 356102-14-2 | ≥98% (HPLC) | 2-8°C |
| MedchemExpress | HY-111556 | >98% | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Chemical Properties:
-
Chemical Name: 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylidene]acetohydrazide
-
Molecular Weight: 332.78 g/mol
-
Solubility: Soluble in DMSO (e.g., up to 100 mM)
Mechanism of Action and Biological Activity
This compound acts as a blocker of the ANO1 chloride channel.[1] It exhibits high potency, with a reported half-maximal inhibitory concentration (IC50) of 77 nM for ANO1.[4] A key advantage of this compound is its selectivity; it shows negligible effects on the closely related ANO2 channel at concentrations up to 10 μM.[1] Furthermore, at concentrations up to 30 μM, it does not significantly affect intracellular calcium signaling or the activity of other ion channels such as CFTR and ENaC.[1]
The inhibition of ANO1 by this compound has been shown to reduce the proliferation and invasive capabilities of various cancer cells in a concentration-dependent manner.[2][3] This anti-tumor effect is linked to the modulation of several downstream signaling pathways.
Key Signaling Pathways Affected by this compound
Inhibition of ANO1 by this compound can impact critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against ANO1 in different experimental systems.
| Cell Line / System | Assay Type | IC50 | Reference |
| FRT-ANO1 cells | Apical membrane current measurement | 77 ± 1.1 nM | [4] |
| PC3 (Prostate Cancer) | YFP-based halide sensor assay | 110 nM | |
| Capan-1 (Pancreatic Cancer) | YFP-based halide sensor assay | Not specified, but potent inhibition observed | [4][5] |
| NHNE (Normal Human Nasal Epithelial) | YFP-based halide sensor assay | Not specified, but potent inhibition observed | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines known to overexpress ANO1 (e.g., PC3, Capan-1).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cancer cell line (e.g., PC3, Capan-1)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Workflow:
Methodology:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed the desired cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells per well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM.[6] A vehicle control (DMSO) should be included.
-
Incubation: Add the diluted this compound or vehicle control to the appropriate wells. Incubate the plate for the desired time period (e.g., 48 hours).[6]
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours to allow for the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of ANO1-Mediated Chloride Channel Activity (YFP Quenching Assay)
This protocol is a functional assay to measure the inhibitory effect of this compound on ANO1 channel activity in live cells. It relies on the quenching of Yellow Fluorescent Protein (YFP) by iodide influx.
Materials:
-
Cells expressing a halide-sensitive YFP and ANO1 (e.g., FRT-ANO1 cells or PC3 cells)
-
This compound
-
DMSO
-
Physiological buffer (e.g., PBS)
-
Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)
-
ATP (to activate ANO1 via Ca2+ mobilization)
-
Fluorescence plate reader
Methodology:
-
Cell Culture: Culture the YFP- and ANO1-expressing cells in a 96-well, black-walled microplate.
-
Pre-treatment: Wash the cells with PBS. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in PBS for 20 minutes at room temperature.[4][5]
-
Assay: Place the plate in a fluorescence plate reader.
-
Baseline Reading: Measure the baseline YFP fluorescence.
-
Activation and Quenching: Simultaneously add a solution containing ATP (e.g., final concentration of 100 µM) and the iodide buffer to activate ANO1 and initiate iodide influx.[4][5]
-
Fluorescence Monitoring: Monitor the decrease in YFP fluorescence over time. The rate of fluorescence quenching is proportional to the iodide influx through ANO1.
-
Data Analysis: Calculate the rate of quenching for each concentration of this compound and compare it to the vehicle control to determine the dose-dependent inhibition and the IC50 value.
Conclusion
This compound is a valuable and specific research tool for investigating the role of the ANO1 chloride channel in health and disease. Its high potency and selectivity make it suitable for a range of in vitro studies, from cell proliferation assays to functional channel activity measurements. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific experimental systems.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 3. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ani9: A Potent and Selective ANO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ani9, a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel (CaCC). This document details its mechanism of action, summarizes its activity in various experimental models, and provides detailed protocols for its application in cell-based assays.
Introduction
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of ANO1.[1][2][3] ANO1 is implicated in a range of biological processes, including fluid secretion, smooth muscle contraction, nociception, and cancer progression.[1][3][4] Dysregulation of ANO1 activity has been linked to diseases such as asthma, hypertension, diarrhea, pain, and various cancers.[1][3][4] this compound offers high potency and selectivity for ANO1, with negligible effects on the homologous ANO2 channel and other ion channels like CFTR, making it a superior research tool compared to less selective inhibitors.[1][2][3][4]
Mechanism of Action
This compound functions by directly inhibiting the chloride ion conductance of the ANO1 channel.[1][2] This inhibition is reversible.[3][4] The primary mechanism involves the blockage of the channel pore, thereby preventing the calcium-activated flux of chloride ions across the cell membrane. This, in turn, modulates cellular membrane potential and downstream signaling pathways dependent on chloride ion movement. In cancer cells, inhibition of ANO1 by this compound has been shown to reduce cell proliferation and invasion.[5][6]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against ANO1 and other ion channels in various cell lines.
Table 1: Inhibitory Potency (IC₅₀) of this compound on ANO1
| Cell Line/System | Measurement Technique | IC₅₀ (nM) | Reference |
| FRT-ANO1 cells | Apical Membrane Current | 77 ± 1.1 | [3][4] |
| PC3 cells (prostate cancer) | YFP Fluorescence Quenching | ~110 | [7] |
| Capan-1 cells (pancreatic cancer) | YFP Fluorescence Quenching | Not explicitly stated, but dose-dependent inhibition shown | [3][4][7] |
| NHNE cells (primary human nasal epithelial) | Short-Circuit Current | Not explicitly stated, but dose-dependent inhibition shown | [3][4][7] |
Table 2: Selectivity of this compound Against Other Ion Channels
| Channel | Cell Line | Concentration of this compound | Effect | Reference |
| ANO2 | FRT-ANO2 cells | 1 µM | No significant inhibition | [4][8] |
| CFTR | FRT-CFTR cells | Up to 10 µM | No effect | [1][2][4] |
| ENaC | T84 cells | Not specified | No effect | [4] |
| VRAC | LN215 cells | 1 µM | No significant inhibition | [9] |
| Intracellular Ca²⁺ Signaling | FRT cells | Up to 30 µM | No effect on ATP-induced Ca²⁺ increase | [2][4][7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Determination of ANO1 Inhibition using a YFP-Based Fluorescence Assay
This high-throughput compatible assay measures iodide influx through ANO1 in cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-F46L/H148Q/I152L). Iodide quenches YFP fluorescence, and inhibition of ANO1 reduces the rate of quenching.
Materials:
-
FRT cells stably co-expressing human ANO1 and YFP-F46L/H148Q/I152L
-
Assay Buffer (e.g., PBS with 1 mM Ca²⁺ and 1 mM Mg²⁺)
-
Iodide Buffer (Assay Buffer with 100 mM NaI replacing 100 mM NaCl)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP stock solution (e.g., 100 mM in water)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed FRT-ANO1/YFP cells into the microplate and culture until confluent.
-
Wash the cells twice with Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Pre-incubate the cells with the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 10-20 minutes at room temperature.[4]
-
Place the plate in a fluorescence plate reader and set the excitation and emission wavelengths for YFP (e.g., 485 nm and 520 nm, respectively).
-
Establish a baseline fluorescence reading for 5-10 seconds.
-
Using the plate reader's injection system, add a solution containing both Iodide Buffer and an ANO1 activator (e.g., 100 µM ATP) to each well.[4]
-
Immediately begin recording the decrease in YFP fluorescence over time (e.g., every second for 60 seconds).
-
Calculate the initial rate of fluorescence decrease for each concentration of this compound.
-
Normalize the rates to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Measuring ANO1 Currents
This technique provides a direct measure of the ion current flowing through ANO1 channels in the plasma membrane of a single cell.
Materials:
-
FRT cells expressing human ANO1
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NMDG.
-
Intracellular (pipette) solution (in mM): 130 NMDG-Cl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to a desired concentration (e.g., 1 µM), pH 7.2 with NMDG.
-
ATP stock solution
-
This compound stock solution
Procedure:
-
Plate FRT-ANO1 cells on glass coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single cell with the pipette and form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV. Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to record baseline currents.[3]
-
Activate ANO1 by including an activator in the bath solution (e.g., 100 µM ATP).[3] Record the activated currents using the same voltage protocol.
-
Perfuse the bath with a solution containing the desired concentration of this compound (e.g., 50 nM, 100 nM, 1 µM) for a sufficient time to observe inhibition.[3]
-
Record the currents in the presence of this compound using the same voltage protocol.
-
Analyze the current-voltage (I-V) relationship and the percentage of current inhibition at each voltage step.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits ANO1-mediated signaling.
Experimental Workflow Diagram
Caption: Workflow for YFP-based ANO1 inhibition assay.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 6. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ani9 In Vivo Administration and Dosage: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research purposes only. Specific in vivo administration and dosage regimens for Ani9 have not been extensively published in peer-reviewed literature. The information provided herein is based on the known in vitro properties of this compound, general principles of preclinical animal studies, and data from in vivo studies of other ANO1 inhibitors. Researchers should conduct their own dose-finding and toxicology studies to determine the optimal and safe dosage for their specific animal models and experimental conditions.
Introduction
This compound is a potent and highly selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel.[1][2][3] ANO1 is implicated in a variety of physiological processes and is considered a therapeutic target in several diseases, including cancer, hypertension, pain, diarrhea, and asthma.[2][4][5] While in vitro studies have demonstrated the nanomolar potency of this compound, in vivo data regarding its administration and dosage are limited. One study notes that this compound can inhibit smooth muscle contractions in mice, but specific dosages were not provided.[1] These application notes provide a framework for researchers to design and conduct in vivo animal studies with this compound.
Application Notes
Formulation and Solubility
The solubility of this compound in aqueous solutions for in vivo administration is a critical first step. While specific formulation details for this compound are not published, similar small molecule inhibitors are often formulated in a mixture of solvents for in vivo use. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[6][7] It is essential to perform solubility tests to determine the optimal vehicle for this compound that is both non-toxic and allows for the desired concentration to be achieved.
Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds
| Compound | Target | IC50 | Cell Line/Assay Condition | Selectivity | Reference |
| This compound | Human ANO1 | 77 nM | FRT cells expressing human ANO1 | >1000-fold over ANO2; no significant effect on CFTR, VRAC, ENaC | [2] |
| This compound | Endogenous CaCCs | 110 nM | PC3, Capan-1, and NHNE cells | Not specified | [1] |
| 5f (this compound derivative) | Human ANO1 | 22 nM | Not specified | >1000-fold over ANO2 | [8] |
| T16Ainh-A01 | Human ANO1 | ~1 µM | FRT cells expressing human ANO1 | Inhibits ANO2 | [2][7] |
| MONNA | Human ANO1 | 1.95 µM | FRT cells expressing human ANO1 | Inhibits ANO2 | [2] |
Signaling Pathway of ANO1 in Cancer
Overexpression of ANO1 has been linked to the proliferation, migration, and invasion of various cancer cells.[9] It is known to activate several downstream signaling pathways, including the EGFR/MAPK and PI3K/AKT pathways.[9] Inhibition of ANO1 by compounds like this compound is a promising strategy for cancer therapy.
Caption: ANO1 signaling pathway in cancer cells.
Experimental Protocols
Protocol 1: Proposed In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for a xenograft mouse model study.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Corn oil)
-
Cancer cell line with high ANO1 expression (e.g., PC-3 prostate cancer cells)
-
Immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., PC-3) during the logarithmic growth phase.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation. A starting dose range could be extrapolated from in vivo studies of other ANO1 inhibitors (e.g., 1-20 mg/kg).
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) at a specified frequency (e.g., daily) for a defined period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 2: Proposed Preliminary In Vivo Pharmacokinetic (PK) Study of this compound in Mice
This protocol outlines a basic approach to determine the pharmacokinetic profile of this compound in mice.
Workflow for Pharmacokinetic Study
Caption: Workflow for a preliminary pharmacokinetic study.
Materials:
-
This compound compound and formulation vehicle
-
Healthy mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)
-
Syringes for dosing
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrument
Procedure:
-
Animal Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous or intraperitoneal). A typical dose for a preliminary PK study might be in the range of 1-10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Immediately process the blood samples to separate plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), T1/2 (half-life), and AUC (area under the curve).
-
Protocol 3: Proposed Acute Toxicity and Dose-Range Finding Study of this compound in Mice
This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Procedure:
-
Dose Selection: Select a range of doses based on the in vitro potency of this compound and any available in vivo data from similar compounds. A starting dose could be 1/10th of the highest dose that showed no toxicity in preliminary studies, if available.
-
Dosing and Observation:
-
Administer single escalating doses of this compound to small groups of mice (e.g., 3 mice per dose level).
-
Observe the animals for a set period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, behavior, and overall health.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.
-
Histopathology: At the end of the observation period, major organs should be collected for histopathological examination to identify any potential target organs of toxicity.
By following these proposed protocols, researchers can begin to characterize the in vivo properties of this compound, paving the way for further preclinical development. It is imperative to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 5. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Ani9 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ani9 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffer important?
A1: this compound is a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1][2][3] Its solubility in aqueous buffers is crucial for ensuring accurate and reproducible results in a variety of in vitro and cell-based assays, as undissolved particles can lead to inaccurate concentration measurements and interfere with experimental outcomes. For any drug to be absorbed and elicit a pharmacological response, it must be in a dissolved state at the site of absorption.[4]
Q2: What is the known solubility of this compound?
Q3: What are the common initial signs of this compound solubility problems in my aqueous buffer?
A3: The most common signs include the appearance of a cloudy or hazy solution, visible precipitate after diluting a DMSO stock solution into your aqueous buffer, or a decrease in the measured concentration of this compound over time. These issues can arise immediately upon dilution or after a period of incubation.
Q4: Can the final concentration of DMSO from the stock solution affect my experiment?
A4: Yes, it is crucial to keep the final concentration of DMSO in your aqueous buffer as low as possible, typically below 0.5% or even 0.1%, to avoid solvent-induced artifacts or toxicity in cell-based assays.[7] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
Issue 1: Precipitate formation immediately upon dilution of this compound DMSO stock into aqueous buffer.
This is a common issue for hydrophobic compounds like this compound and is often related to the compound crashing out of solution when introduced to a less favorable aqueous environment.
Workflow for Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Possible Causes and Solutions:
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Solution: Lower the final concentration of this compound in your experiment. Determine the lowest effective concentration from literature or preliminary dose-response experiments.
-
-
Cause: The pH of the aqueous buffer is not optimal for this compound solubility.
-
Cause: The ionic strength of the buffer affects solubility.
-
Solution: Try buffers with different ionic strengths. While less common for small molecules, this can sometimes influence solubility.
-
-
Cause: Rapid change in solvent polarity upon dilution.
-
Solution 1 (Co-solvents): Introduce a small percentage of a water-miscible organic co-solvent into your aqueous buffer. Examples include ethanol, polyethylene glycol (PEG), or glycerol.[10] Start with a low concentration (e.g., 1-5%) and ensure it does not affect your experimental system.
-
Solution 2 (Stepwise Dilution): Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
-
Cause: Formation of larger aggregates.
-
Solution (Sonication): Briefly sonicate the final solution in a water bath sonicator. This can help to break up aggregates and promote dissolution. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
-
Issue 2: this compound precipitates out of solution over time (e.g., during incubation).
This indicates that the initial solution may have been supersaturated and is not thermodynamically stable.
Possible Causes and Solutions:
-
Cause: The solution is supersaturated.
-
Solution: As with immediate precipitation, the most straightforward solution is to work with a lower final concentration of this compound.
-
-
Cause: Temperature fluctuations during the experiment.
-
Solution: Ensure a constant and controlled temperature throughout your experiment. Most substances that absorb heat during dissolution will have increased solubility at higher temperatures.[9]
-
-
Cause: Interaction with components in the experimental medium (e.g., proteins in cell culture media).
-
Solution: If working with complex media, consider preparing a more concentrated stock solution in your final buffer (if solubility allows) to minimize the volume of DMSO stock added. The presence of proteins can sometimes either stabilize or destabilize a compound in solution.
-
Quantitative Data Summary
As specific experimental data for this compound solubility in various aqueous buffers is limited in the public domain, the following table provides an illustrative example of how solubility data for a hydrophobic compound like this compound might be presented. Researchers are strongly encouraged to determine the solubility of this compound under their specific experimental conditions.
Table 1: Illustrative Kinetic Solubility of this compound in Various Aqueous Buffers
| Buffer System | pH | Co-solvent (v/v) | Temperature (°C) | Illustrative Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5% DMSO | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% DMSO | 25 | ~ 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1% DMSO, 5% Ethanol | 25 | ~ 20 |
| Tris-HCl | 7.4 | 0.5% DMSO | 25 | < 1 |
| Tris-HCl | 8.0 | 0.5% DMSO | 25 | ~ 2 |
| HEPES | 7.4 | 0.5% DMSO | 37 | ~ 1.5 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol is a high-throughput method to quickly assess the solubility of this compound under various buffer conditions. It relies on the principle of diluting a concentrated DMSO stock into the aqueous buffer and detecting the point of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffers of interest (e.g., PBS, Tris-HCl)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare serial dilutions of the this compound stock solution in DMSO in a 96-well plate.
-
Add the aqueous buffer of interest to a new 96-well plate.
-
Transfer a small, fixed volume of the serially diluted this compound DMSO stocks to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final this compound concentrations with a fixed final DMSO concentration.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader. An increase in absorbance or light scattering indicates precipitation.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility of this compound
This "shake-flask" method is considered the gold standard for determining the true solubility of a compound at equilibrium.
Materials:
-
This compound powder
-
Aqueous buffer of interest
-
Small glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method for quantification
Methodology:
-
Add an excess amount of solid this compound powder to a glass vial. The excess solid should be visible.
-
Add a known volume of the aqueous buffer of interest to the vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, check for the presence of undissolved solid. If all the solid has dissolved, add more and continue incubation.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC. This concentration represents the thermodynamic solubility.
Signaling Pathway and Experimental Workflow Diagrams
ANO1 Signaling Pathway
This compound is an inhibitor of the ANO1 channel. The activation of ANO1 is dependent on intracellular calcium (Ca²⁺) and can be triggered by various upstream signals that lead to an increase in intracellular Ca²⁺ concentration. ANO1 activation leads to chloride ion (Cl⁻) efflux, which can depolarize the cell membrane and subsequently activate voltage-gated calcium channels (VGCCs), leading to further Ca²⁺ influx and downstream cellular responses such as smooth muscle contraction and cell proliferation.
Caption: Simplified signaling pathway of ANO1 activation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Solubility
The following diagram outlines a logical workflow for a researcher to follow when investigating the solubility of this compound for their specific experimental needs.
Caption: Logical workflow for determining and optimizing this compound solubility for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. enamine.net [enamine.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. SRplot - Free online Sankey dot plot for GO/pathway enrichment results [bioinformatics.com.cn]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Ani9 Incubation for ANO1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Ani9 for maximal inhibition of the ANO1 (TMEM16A) calcium-activated chloride channel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound to achieve maximal inhibition of ANO1 channel activity?
A standard and effective pre-incubation time of 20 minutes with this compound prior to ANO1 activation is widely used and has been shown to result in potent inhibition.[1][2][3] While a comprehensive time-course study to determine the absolute maximal inhibition is not extensively published, this 20-minute incubation period is well-established across various experimental platforms, including electrophysiology and fluorescence-based assays.[1][2]
Q2: What is the reported potency (IC50) of this compound for ANO1?
This compound is a highly potent inhibitor of ANO1 with a reported IC50 of approximately 77 nM.[1]
Q3: Is this compound a reversible or irreversible inhibitor of ANO1?
This compound is a reversible inhibitor of ANO1. Its inhibitory effect can be significantly decreased after washing out the compound.[1]
Q4: Does this compound have off-target effects on other channels or intracellular signaling?
This compound is highly selective for ANO1 over ANO2 and has been shown to have a negligible effect on CFTR and VRAC channels.[4] Importantly, this compound does not affect intracellular calcium signaling, a common off-target effect of other ANO1 inhibitors.[5][6][7]
Q5: What is the stability of this compound in cell culture media?
While specific degradation kinetics of this compound in cell culture media are not extensively detailed in the provided search results, the stability of compounds in media can be influenced by factors such as temperature, light exposure, and the presence of other components.[8][9] For reproducible results, it is recommended to prepare fresh dilutions of this compound for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of ANO1 activity | Incorrect this compound concentration: Calculation error or degradation of stock solution. | Verify calculations and prepare fresh dilutions of this compound from a properly stored stock. |
| Suboptimal incubation time: Insufficient time for this compound to bind to the channel. | Ensure a pre-incubation period of at least 20 minutes with this compound before activating ANO1. | |
| Inefficient ANO1 activation: The agonist used to activate ANO1 (e.g., ATP, Eact) is not working effectively. | Confirm the activity of your ANO1 activator. Use a positive control to ensure the channel can be activated. | |
| Low ANO1 expression: The cell line used may not express sufficient levels of functional ANO1 at the plasma membrane. | Verify ANO1 expression levels using techniques like Western blot or qPCR. Consider using a cell line with stable overexpression of ANO1. | |
| Inconsistent results between experiments | Variability in incubation time: Inconsistent timing of this compound pre-incubation. | Standardize the 20-minute pre-incubation time across all experiments. |
| Degradation of this compound: Use of old or improperly stored this compound working solutions. | Prepare fresh working solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions. | |
| Cell passage number: High passage numbers can lead to changes in cell physiology and protein expression. | Use cells within a consistent and low passage number range for all experiments. | |
| Cell toxicity observed | High concentration of this compound: Although generally not cytotoxic at effective concentrations, very high concentrations might induce toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions. |
| Prolonged incubation: Long-term incubation (e.g., beyond 24-72 hours) may affect cell viability, distinct from acute channel inhibition. | For studying the acute inhibitory effects on channel function, a 20-minute pre-incubation is sufficient. For longer-term studies on cell proliferation or protein expression, a separate optimization of incubation time and concentration is necessary. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory properties of this compound on ANO1.
| Parameter | Value | Cell Line | Measurement Method | Reference |
| IC50 | 77 ± 1.1 nM | FRT-ANO1 | Apical membrane current | [1] |
| Inhibition at 50 nM | 52.0 ± 3.7% | FRT-ANO1 | Whole-cell patch clamp | [1] |
| Inhibition at 100 nM | 95.4 ± 0.5% | FRT-ANO1 | Whole-cell patch clamp | [1] |
| Inhibition at 1 µM | 98.7 ± 0.5% | FRT-ANO1 | Whole-cell patch clamp | [1] |
Experimental Protocols
Protocol 1: YFP-Based Halide Quenching Assay for ANO1 Inhibition
This protocol is adapted from high-throughput screening methods used to identify ANO1 inhibitors.
-
Cell Plating: Seed FRT cells stably co-expressing ANO1 and a halide-sensitive YFP (e.g., YFP-F46L/H148Q/I152L) in a 96-well black-walled microplate. Culture until cells reach confluence.
-
Compound Preparation: Prepare a 100x stock solution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Pre-incubation: Wash the cells with assay buffer. Add the desired concentrations of this compound to the wells and incubate for 20 minutes at room temperature.
-
ANO1 Activation and Measurement: Place the microplate in a plate reader. Initiate fluorescence reading. After a stable baseline is established, inject an iodide-containing solution with an ANO1 activator (e.g., 100 µM ATP) to each well.
-
Data Analysis: The influx of iodide through activated ANO1 channels will quench the YFP fluorescence. The rate of fluorescence decrease is proportional to ANO1 activity. Calculate the percentage of inhibition by comparing the rate in this compound-treated wells to vehicle-treated controls.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ANO1-mediated chloride currents.
-
Cell Preparation: Culture FRT cells stably expressing ANO1 on glass coverslips.
-
Recording Setup: Transfer a coverslip to the recording chamber of a patch-clamp setup and perfuse with an extracellular solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell. The intracellular pipette solution should contain a defined chloride concentration and a calcium buffer to control the intracellular calcium level.
-
Current Recording: Clamp the cell at a holding potential of 0 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents.
-
ANO1 Activation: Activate ANO1 by including an agonist like 100 µM ATP in the extracellular solution.
-
This compound Application: After recording baseline ANO1 currents, perfuse the cell with the extracellular solution containing the desired concentration of this compound for a sufficient time to allow for equilibration (typically a few minutes).
-
Inhibition Measurement: Record the currents again in the presence of this compound. The reduction in current amplitude reflects the degree of inhibition.
Visualizations
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Potential off-target effects of Ani9 at high concentrations
Welcome to the technical support center for Ani9, a potent and selective inhibitor of the ANO1 (TMEM16A) calcium-activated chloride channel. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the use of this compound in your experiments, with a particular focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, with an IC50 of 77 nM. It functions by directly blocking the ANO1 channel's activity.
Q2: How selective is this compound for ANO1?
A2: this compound displays high selectivity for ANO1 over ANO2, a closely related homolog. At a concentration of 1 µM, which almost completely inhibits ANO1, this compound does not significantly affect ANO2 channel activity. However, at higher concentrations (3 µM and 10 µM), a relatively small inhibitory effect on ANO2 has been observed. This compound has also been shown to have no effect on intracellular calcium signaling or the CFTR chloride channel at standard working concentrations.
Q3: What are the known downstream signaling pathways of ANO1 that could be affected by this compound treatment?
A3: ANO1 is known to be involved in the activation of several key signaling pathways that promote cell proliferation, migration, and survival. Inhibition of ANO1 by this compound is expected to modulate these pathways. Key pathways include:
-
MAPK/ERK Pathway: ANO1 activation has been linked to the phosphorylation of ERK1/2.
-
NF-κB Signaling: In some cell types, ANO1 activity can lead to the activation of the NF-κB pathway.
-
EGFR Signaling: ANO1 can associate with the Epidermal Growth Factor Receptor (EGFR) and facilitate its signaling.
-
STAT3 Signaling: The EGFR-STAT3 signaling axis can be positively regulated by ANO1.
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity or a decrease in cell viability at high concentrations of this compound.
| Potential Cause | Explanation | Suggested Action |
| Off-target effects on related ion channels | While this compound is highly selective for ANO1, at high concentrations (e.g., >10 µM), it may exhibit weak inhibition of other ion channels, such as ANO2. This could lead to unintended physiological consequences in cell types that express these channels. | Perform a dose-response curve to determine the lowest effective concentration of this compound for your experiment. If possible, use a cell line with knockout or knockdown of ANO1 to confirm that the observed cytotoxicity is independent of the intended target. |
| Disruption of essential cellular processes | High concentrations of any small molecule can lead to non-specific effects. While this compound has been shown not to affect intracellular calcium signaling at standard concentrations, this may not hold true at very high concentrations, as seen with other ANO1 inhibitors like hemin.[1] | Lower the concentration of this compound. Consider running a control experiment to measure intracellular calcium levels in the presence of high concentrations of this compound. |
| Compound precipitation | High concentrations of small molecules can sometimes lead to precipitation in cell culture media, which can cause cytotoxicity. | Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh stock solution and using a lower final concentration. |
Issue 2: My experimental results are inconsistent, or I'm seeing effects that are not consistent with ANO1 inhibition.
| Potential Cause | Explanation | Suggested Action |
| Activation of paradoxical signaling | In some cases, inhibitors can cause unexpected activation of signaling pathways. While not specifically documented for this compound, this is a known phenomenon for some kinase inhibitors. | Use pathway-specific inhibitors or reporter assays to investigate the activation state of key signaling pathways (e.g., MAPK, NF-κB) in the presence of this compound. |
| Off-target kinase inhibition | Although this compound is not primarily designed as a kinase inhibitor, many small molecules can have off-target effects on kinases. | If you suspect off-target kinase activity, consider performing a kinase inhibitor profiling screen to assess the selectivity of this compound at the concentrations used in your experiments. |
| Variability in cell line expression | The expression levels of ANO1 and potential off-target proteins can vary between cell lines and even with passage number. | Confirm the expression of ANO1 in your cell line using qPCR or Western blotting. Ensure consistent cell passage numbers for your experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 | Cell Line | Assay Type |
| ANO1 | 77 nM | FRT-ANO1 | Apical membrane current measurement |
| ANO2 | Weak inhibition at 3-10 µM | Not specified | Not specified |
| CFTR | No effect | FRT-CFTR | Apical membrane current measurement |
Table 2: this compound Concentration and Observed Effects
| Concentration | On-Target Effect (ANO1 Inhibition) | Potential Off-Target/Other Effects |
| 50 nM | ~52% inhibition | Not reported |
| 100 nM | ~95% inhibition | Not reported |
| 1 µM | ~99% inhibition | No effect on ANO2 or intracellular calcium |
| 3 µM | Complete inhibition | Weak inhibition of ANO2 |
| 10 µM | Complete inhibition | Weak inhibition of ANO2 |
| >10 µM | Complete inhibition | Increased potential for non-specific and off-target effects |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Cell Viability
Objective: To determine if high concentrations of this compound cause cytotoxicity through off-target mechanisms.
Methodology:
-
Cell Plating: Plate your cell line of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a dilution series of this compound in your cell culture medium. A typical range would be from 10 nM to 50 µM.
-
Treatment: Treat the cells with the this compound dilutions and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration of this compound. Plot the data to determine the concentration at which cytotoxicity is observed.
Protocol 2: Kinase Inhibitor Profiling
Objective: To screen this compound for potential off-target effects on a panel of protein kinases.
Methodology:
-
Service Provider: This type of assay is typically performed by a specialized contract research organization (CRO).
-
Compound Submission: Provide the CRO with a sample of this compound at a specified concentration and purity.
-
Kinase Panel Selection: Choose a kinase panel that is relevant to your research interests. Panels can range from a few dozen to several hundred kinases.
-
Screening: The CRO will perform in vitro kinase activity assays in the presence of this compound, typically at one or two concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results will be provided as the percent inhibition of each kinase at the tested concentrations. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%).
-
Follow-up: For any significant hits, you may want to perform follow-up experiments to determine the IC50 of this compound for those kinases.
Visualizations
Caption: Downstream signaling pathways modulated by ANO1 activity.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
Ani9 Washout Experiment Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing Ani9 washout experiments. It includes frequently asked questions, a comprehensive experimental protocol, data presentation examples, and a troubleshooting guide to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A). ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and cell proliferation.[1] Due to its overexpression in several cancers, ANO1 is a significant target for therapeutic drug development.[2]
Q2: What is the purpose of a washout experiment?
A2: A washout experiment is designed to determine the reversibility of an inhibitor's binding to its target.[3][4] By incubating cells with the inhibitor and then replacing the inhibitor-containing media with fresh, drug-free media, researchers can observe whether the target's function is restored.[5] A sustained inhibitory effect after washout suggests irreversible or very slow-binding kinetics, whereas a rapid return to baseline activity indicates reversible binding.[4]
Q3: Is the inhibition by this compound reversible?
A3: Based on available data, this compound appears to be a reversible inhibitor. One study demonstrated that after treating cells with this compound to inhibit ANO1 activity, the channel could be reactivated after washing the cells with drug-free solution. This recovery of function indicates that this compound does not form a permanent covalent bond with the ANO1 channel.
Q4: What are the key controls for a successful this compound washout experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound.
-
No Washout Control: A set of cells continuously exposed to this compound throughout the experiment to represent maximum sustained inhibition.
-
Positive Control for ANO1 Activation: A known ANO1 agonist (e.g., ATP or Eact) to confirm that the channel is functional before and after the experiment.
-
Washout Efficiency Control (Optional but Recommended): To confirm the complete removal of the drug, the supernatant from the final wash can be transferred to a fresh (naive) batch of cells. No effect on these naive cells indicates a successful washout.[6]
Detailed Experimental Protocol
This protocol provides a generalized workflow for performing an this compound washout experiment using cultured cells. It can be adapted for various downstream assays, such as patch-clamp electrophysiology or fluorescence-based ion flux assays.
I. Cell Preparation
-
Cell Culture: Plate cells expressing endogenous or recombinant ANO1 at an appropriate density for your chosen assay (e.g., on glass coverslips for patch-clamp or in 96-well plates for fluorescence assays). Allow cells to adhere and grow for 24-48 hours under standard culture conditions.
-
Assay Buffer: Prepare an appropriate physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) for the experiment.
II. Experimental Procedure
-
Baseline Measurement (Pre-Inhibition):
-
Wash the cells gently with the assay buffer.
-
Measure the basal activity of ANO1.
-
Activate ANO1 using a specific agonist (e.g., 100 µM ATP) and record the response. This provides the maximum activation control.
-
Wash the cells thoroughly with assay buffer to remove the agonist and return to baseline.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in the assay buffer. A common starting concentration is 1 µM, which is well above its IC50 of ~77 nM, to achieve near-complete inhibition.[7]
-
Incubate the cells with the this compound solution for a sufficient duration (e.g., 20-30 minutes) at room temperature or 37°C.[7]
-
Confirm inhibition by applying the ANO1 agonist again in the presence of this compound. The response should be significantly reduced.
-
-
Washout Procedure:
-
Aspirate the this compound-containing solution.
-
Wash the cells with a generous volume of fresh, drug-free assay buffer. The key to a successful washout is thorough and repeated washing. A standard procedure is to perform at least 5-6 washes, with a 5-minute incubation period for each wash, to allow the unbound inhibitor to diffuse away.
-
(Optional) Collect the supernatant from the final wash to perform a washout efficiency control as described in FAQ Q4.[6]
-
-
Post-Washout Measurement:
-
After the final wash, add fresh assay buffer to the cells.
-
Activate ANO1 again using the same agonist and concentration as in the baseline measurement.
-
Record the response. Compare this post-washout activation level to the baseline and inhibited levels to determine the degree of recovery.
-
Data Presentation
Quantitative data from washout experiments are crucial for interpretation. Below are examples of how to structure this data.
Table 1: Potency of this compound Compared to Other ANO1 Inhibitors
| Inhibitor | IC50 for ANO1 (µM) |
| This compound | 0.077 ± 0.001 |
| T16Ainh-A01 | 1.39 ± 0.59 |
| MONNA | 1.95 ± 1.16 |
| Data summarized from Seo Y, et al. (2016).[7] |
Table 2: Example Data from a Hypothetical this compound Washout Experiment
| Condition | Assay Readout (e.g., % of Max Response) | Interpretation |
| Baseline (Agonist Alone) | 100% | Maximum functional response of ANO1. |
| During this compound Incubation | 5% | Near-complete inhibition by this compound. |
| Post-Washout | 92% | High degree of functional recovery, indicating reversible binding. |
| No Washout Control | 6% | Confirms sustained inhibition without washout. |
| Vehicle Control | 98% | Shows the solvent has no effect on ANO1 activity. |
Troubleshooting Guide
Q: My baseline ANO1 activity is low or absent after adding an agonist like ATP. What should I do?
A:
-
Check Cell Line Expression: Confirm that your cell line expresses sufficient levels of functional ANO1 protein. You can verify this via Western Blot or RT-qPCR.[7]
-
Agonist Potency: Ensure your agonist (e.g., ATP) is fresh and used at an optimal concentration. ATP solutions can degrade over time.
-
Intracellular Calcium: ANO1 activation is dependent on an increase in intracellular calcium.[1] Ensure your experimental conditions do not compromise the cell's ability to mobilize calcium. You can test this using a calcium indicator like Fluo-4.[7]
Q: I'm not seeing complete inhibition with this compound at the recommended concentration.
A:
-
Inhibitor Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage may lead to degradation.
-
Incubation Time: While 20 minutes is often sufficient, some cell systems might require a longer incubation period to allow the inhibitor to reach its target. Try extending the incubation time to 45-60 minutes.
-
Off-Target Agonist Effects: Ensure your agonist is not activating other channels that might mask the inhibition of ANO1.
Q: The inhibitory effect of this compound persists even after extensive washing. What does this mean?
A:
-
Inefficient Washout: Your washing procedure may be insufficient. Increase the number of washes, the volume of buffer used for each wash, and/or the incubation time between washes to ensure complete removal of the compound.[8]
-
Slow Binding Kinetics: While generally considered reversible, this compound could have a very slow dissociation rate (residence time) in your specific experimental system, appearing "irreversible" within the timeframe of your experiment.[9] Consider extending the post-washout recovery time.
-
Cellular Health: Ensure the cells are healthy. Stressed or dying cells may not be able to effectively pump out the inhibitor or restore normal channel function.
Q: I'm observing off-target effects. How can I be sure my results are specific to ANO1 inhibition?
A:
-
Confirm Selectivity: this compound has been shown to have negligible effects on intracellular calcium signaling, as well as on CFTR and ANO2 channels at concentrations that fully block ANO1.[7] If you suspect off-target effects, consider using a structurally different ANO1 inhibitor as a control to see if it produces the same biological outcome.
-
Use a Negative Control: If available, use an inactive analog of this compound. This can help differentiate between specific inhibition and non-specific compound effects.
-
Genetic Knockdown: The most rigorous control is to repeat the experiment in cells where ANO1 has been knocked down or knocked out (e.g., using siRNA or CRISPR). The effect of this compound should be absent in these cells.[10]
Signaling Pathway Visualization
This compound acts by directly blocking the ANO1 channel, which is typically activated by an increase in intracellular calcium. This increase can be triggered by various upstream signals, such as the binding of ATP to purinergic (P2Y) receptors.
References
- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 8. Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Plasma Stability of Ani9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with the plasma stability of Ani9 in preclinical studies.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during the investigation of this compound's plasma stability.
Q1: We are observing rapid degradation of this compound in our in vitro plasma stability assay. What are the potential causes?
A1: Rapid degradation of this compound in plasma can be attributed to several factors, primarily enzymatic hydrolysis. The chemical structure of this compound, 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide, contains functional groups that are potentially susceptible to enzymatic cleavage by plasma esterases and other hydrolases.[1][2]
-
Amide Bond Hydrolysis: The acetamide moiety in this compound can be a substrate for plasma amidases.
-
Hydrazone/Imine Hydrolysis: The N'-(2-methoxybenzylidene)acetohydrazide part of the molecule contains a carbon-nitrogen double bond that may be susceptible to hydrolysis.
To investigate the exact cause, consider the following troubleshooting steps:
-
Enzyme Inhibition Studies: Conduct the plasma stability assay in the presence of broad-spectrum esterase and protease inhibitors. A significant decrease in degradation would confirm enzymatic action.
-
Heat Inactivation of Plasma: Incubating the plasma at 56-60°C for 30 minutes prior to the assay can denature many enzymes. Comparing stability in heat-inactivated plasma versus active plasma can pinpoint enzymatic degradation.
-
Species-Specific Differences: Plasma enzyme profiles can vary significantly between species (e.g., rat, mouse, dog, human).[1] If you are using plasma from a single species, consider testing in plasma from other relevant preclinical species and humans to assess inter-species variability.
Q2: Our in vivo pharmacokinetic (PK) data for this compound shows a much shorter half-life than predicted from our in vitro metabolic stability studies (e.g., liver microsomes). Could low plasma stability be the reason?
A2: Yes, a significant discrepancy between in vitro metabolic stability and in vivo half-life can often be attributed to factors not fully captured in standard in vitro assays, with plasma instability being a key suspect. While liver microsomes are excellent for assessing cytochrome P450-mediated metabolism, they lack the full complement of plasma enzymes.
Here is a logical workflow to investigate this discrepancy:
Caption: Troubleshooting workflow for discrepant in vivo and in vitro data.
Q3: How can we improve the plasma stability of this compound for our preclinical studies?
A3: Improving plasma stability often involves either chemical modification of the molecule or advanced formulation strategies.
-
Chemical Modification (Lead Optimization):
-
Structure-Stability Relationship (SSR) Studies: Synthesize and test analogs of this compound to identify which parts of the molecule are most susceptible to degradation. For instance, modifying the groups around the amide bond could sterically hinder enzyme access.
-
Prodrug Approach: Design a prodrug of this compound that is more stable in plasma and is converted to the active this compound at the target site.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or lipid nanoparticles can protect it from plasma enzymes.
-
Polymer Conjugation (e.g., PEGylation): Attaching a polymer like polyethylene glycol (PEG) can increase the hydrodynamic radius of this compound, sterically shielding it from enzymatic attack and reducing renal clearance.
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can offer protection and potentially controlled release.
-
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[3] ANO1 is involved in various physiological processes, and its overexpression has been linked to several cancers, making it a therapeutic target.[3] this compound exerts its effect by blocking the ANO1 channel, thereby inhibiting the flow of chloride ions across the cell membrane.[3]
What are the key physicochemical properties of this compound?
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇ClN₂O₃ | [4] |
| Molecular Weight | 332.78 g/mol | [4][5][6] |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide | [4] |
| Solubility | Soluble in DMSO | [4][6] |
| Appearance | Solid powder | [4] |
Why is plasma stability important in preclinical studies?
Plasma stability is a critical parameter in drug development for several reasons:
-
Impact on Pharmacokinetics: Compounds that are unstable in plasma tend to be cleared quickly from the body, resulting in a short half-life and low exposure.[1]
-
Bioavailability: Poor plasma stability can lead to reduced bioavailability, especially for intravenously administered drugs.
-
Data Interpretation: Instability can lead to inaccurate measurements in other in vitro assays that use plasma, such as plasma protein binding studies.[1]
-
Translation to In Vivo Efficacy: A compound that degrades rapidly in the bloodstream may not reach its target tissue in sufficient concentrations to exert a therapeutic effect.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
Caption: Workflow for an in vitro plasma stability assay.
Methodology:
-
Preparation:
-
Thaw frozen plasma (e.g., human, rat, mouse) from at least three different donors at 37°C, then centrifuge to remove any precipitates.[7]
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution from the stock (e.g., 100 µM in acetonitrile).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound working solution into the plasma to achieve a final concentration of, for example, 1 µM. The final DMSO concentration should be kept low (e.g., <1%).[7]
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[2][8]
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate the plasma proteins and stop enzymatic activity.[2][8]
-
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
-
LC-MS/MS Quantification of this compound in Plasma
A general approach for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound quantification is as follows:
-
Chromatography:
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is likely suitable for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for sensitive and selective quantification. This involves selecting a precursor ion (the protonated molecular ion of this compound, [M+H]⁺) and a specific product ion generated by fragmentation in the mass spectrometer.
-
Internal Standard: A stable isotope-labeled version of this compound or a structurally similar compound with similar chromatographic and ionization behavior should be used to correct for matrix effects and variability in sample processing.
-
Data Presentation: In Vitro Plasma Stability of this compound (Hypothetical Data)
The following table illustrates how to present in vitro plasma stability data for this compound across different species.
| Species | Half-life (t½) in minutes | % Remaining at 120 minutes |
| Mouse | 45 | 15% |
| Rat | 65 | 28% |
| Dog | 110 | 45% |
| Human | > 240 | > 90% |
| Control (Heat-Inactivated Human Plasma) | > 240 | > 95% |
This structured presentation allows for a clear and easy comparison of this compound's stability across different preclinical species and highlights potential inter-species differences that are crucial for drug development decisions.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
- 10. bioxpedia.com [bioxpedia.com]
Ani9 stability and storage conditions (-20°C)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ani9, particularly when stored at -20°C. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the optimal performance of this compound in your research.
Summary of this compound Stability and Storage Conditions at -20°C
For quick reference, the following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Recommended Shelf Life | Key Recommendations |
| Solid (Powder) | -20°C | ≥ 2 years[1] | Store in a dry, dark place.[2] |
| In Solvent (e.g., DMSO) | -20°C | 1 to 6 months[3][4] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C in a dry and dark environment.[2] Under these conditions, it is stable for at least two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent like DMSO?
A2: this compound stock solutions should be stored at -20°C.[3][4] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[4]
Q3: What is the shelf life of this compound in a DMSO stock solution at -20°C?
A3: When stored at -20°C in a solvent, this compound should be used within 1 to 6 months for optimal performance.[3][4]
Q4: Can I store my this compound stock solution at -80°C?
A4: Yes, storing this compound stock solutions at -80°C can extend the shelf life to approximately 6 months.[3][4]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[4][5][6][7] It blocks the flow of chloride ions through the channel, which is involved in various physiological processes.[2][3][8][9]
Troubleshooting Guide
Unexpected experimental results can often be traced back to the stability and handling of small molecule inhibitors. This guide addresses common issues you might encounter with this compound.
Q1: My experimental results with this compound are inconsistent or show a loss of inhibitory activity. What could be the cause?
A1: Loss of this compound activity is often due to degradation of the compound. Consider the following possibilities:
-
Improper Storage: Your this compound stock solution may have been stored for longer than the recommended 1-6 months at -20°C.[3][4]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can lead to degradation. It is crucial to prepare single-use aliquots.
-
Exposure to Light or Elevated Temperatures: Prolonged exposure to light or room temperature can compromise the stability of the compound.
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation can occur if the compound has come out of solution. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or contamination, and it is recommended to use a fresh stock.
Q3: My cells are showing unexpected toxicity or off-target effects. Could this be related to this compound storage?
A3: While this compound is reported to be selective for ANO1, degradation products could potentially have different biological activities.[5][6][7] If you suspect this, it is best to prepare a fresh stock solution from powder and repeat the experiment. Also, ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a level that is toxic to your specific cell line.
Troubleshooting Workflow for this compound Stability Issues
The following diagram illustrates a logical workflow to troubleshoot potential stability issues with your this compound stock.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
Technical Support Center: Minimizing Variability in Experiments with Ani9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure reproducible results in experiments involving Ani9, a potent and selective inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel.
Section 1: this compound Product Information and Properties
This section covers the fundamental properties of this compound. Understanding the reagent is the first step toward consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A). ANO1 is a calcium-activated chloride channel (CaCC) involved in various physiological processes, including fluid secretion, smooth muscle contraction, and cell proliferation. This compound exerts its effect by directly blocking the ANO1 channel, thereby inhibiting the flow of chloride ions. Its high potency is demonstrated by its half-maximal inhibitory concentration (IC50) of 77 nM in Fischer rat thyroid (FRT) cells expressing ANO1.[1]
Q2: What are the key chemical and physical properties of this compound? A2: The key properties of this compound are summarized in the table below. Proper storage and handling according to these properties are critical for maintaining the compound's stability and activity.
| Property | Value | Source |
| Formal Name | 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide | [1] |
| CAS Number | 356102-14-2 | [1][2] |
| Molecular Formula | C₁₇H₁₇ClN₂O₃ | [1] |
| Formula Weight | 332.8 g/mol | [1] |
| Purity | ≥98% | [1][3] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO (e.g., 25 mg/mL) | [1] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 2 years at -20°C | [1] |
Q3: How selective is this compound? A3: this compound displays high selectivity for ANO1 over other related ion channels. At a concentration of 1 µM, which is sufficient to cause almost complete inhibition of ANO1, this compound has a negligible effect on ANO2 activity.[4] Furthermore, at concentrations up to 30 µM, it does not significantly affect the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), or intracellular calcium signaling.[3][5] This high selectivity minimizes the risk of off-target effects being misinterpreted as ANO1-specific responses.
Section 2: Troubleshooting Experimental Variability
Inconsistent or unexpected results can be a significant challenge. This section addresses common sources of variability and provides a logical framework for troubleshooting.
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. What are the most common sources of variability? A1: Variability in experiments using small-molecule inhibitors like this compound can arise from several factors. A systematic approach to troubleshooting is often most effective. Key areas to investigate include:
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Reagent Preparation and Handling: Improperly prepared, stored, or degraded this compound will have variable activity.
-
Cell Culture Conditions: The expression and activity of the target protein, ANO1, can be highly sensitive to cell culture parameters.
-
Assay Protocol and Execution: Minor deviations in timing, concentrations, or measurement techniques can introduce significant error.
-
Concentration and Off-Target Effects: Using a concentration that is too high can lead to non-specific or cytotoxic effects, confounding the results.
Below is a workflow to help diagnose the source of variability.
Q2: How should I prepare and store this compound to ensure its stability and activity? A2: To minimize variability originating from the inhibitor itself, follow these best practices for preparation and storage:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-25 mM) by dissolving the solid this compound powder in dimethyl sulfoxide (DMSO).[1][3] Ensure the powder is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
-
Storage: Store the DMSO stock solution aliquots at -20°C or -80°C in tightly sealed vials.[1][6] At -20°C, the compound is reported to be stable for at least two years.[1]
Q3: What is the optimal concentration of this compound for my cell-based assay? A3: The optimal concentration is highly dependent on the specific cell type and the experimental endpoint. Using an inappropriate concentration is a major source of variability and potential artifacts.
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Determine an IC50: Always perform a dose-response experiment to determine the IC50 in your specific experimental system. While the reported IC50 is ~77-110 nM, this can vary.[1][6]
-
Use the Lowest Effective Concentration: To avoid potential off-target effects, use the lowest concentration of this compound that achieves the desired level of inhibition.[7][8]
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Avoid High Concentrations: Concentrations exceeding 10 µM are more likely to induce non-specific effects or cytotoxicity, which can confound data interpretation.[7][8] For complete inhibition, using a concentration 5 to 10 times higher than the empirically determined IC50 is a common practice.[9]
Q4: I'm observing cytotoxicity in my experiments. Is this expected with this compound? A4: this compound is not primarily designed as a cytotoxic agent, but like any small molecule, it can cause toxicity at high concentrations. If you observe cytotoxicity:
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Confirm with a Viability Assay: Run a standard cell viability assay (e.g., MTS or Trypan Blue exclusion) in parallel with your main experiment to quantify any cytotoxic effects.
-
Lower the Concentration: The most common reason for toxicity is a concentration that is too high. Refer to your dose-response curve and use a lower, non-toxic concentration.
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Check the Vehicle Control: Ensure that the concentration of the solvent (DMSO) is not the cause of the toxicity. Most cell lines can tolerate DMSO up to 0.1-0.5%, but this should be tested. Always include a vehicle-only control group.[9]
Section 3: Understanding the Target (ANO1) and Biological System
Variability can also stem from the biological target itself. The expression and function of the ANO1 channel can be influenced by numerous factors.
Frequently Asked Questions (FAQs)
Q1: How does the activation of ANO1 work, and how might this affect my experiment? A1: ANO1 is a calcium-activated chloride channel. Its activity is critically dependent on the concentration of intracellular calcium ([Ca²⁺]i). A rise in [Ca²⁺]i, often triggered by agonists that activate Gq-protein coupled receptors (like ATP), leads to the opening of the ANO1 channel. Because this compound is an inhibitor, any variability in the activation of ANO1 will directly impact the perceived efficacy of this compound. Ensure that the stimulus used to activate ANO1 (e.g., ATP, ionomycin) is applied consistently across all experiments.[10][11]
Q2: Can ANO1 expression levels vary between experiments? A2: Yes, ANO1 expression can vary significantly and is a major potential source of experimental variability.
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Cell Line Differences: Different cell lines express different levels of endogenous ANO1.[4]
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Culture Conditions: Expression can be influenced by cell confluency, passage number, and media components. It is crucial to standardize your cell culture protocols.[12][13]
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Verification: If you observe high variability, it is advisable to periodically verify ANO1 protein expression levels using techniques like Western blotting or qPCR to ensure consistency in your cell stocks.
Q3: Are there other factors that can influence ANO1 channel activity? A3: Besides intracellular calcium, other factors can modulate ANO1 activity. In electrophysiology studies, CaCCs are known to exhibit "channel rundown," a gradual loss of activity over time after patch excision.[14][15] Experimental protocols should be designed to minimize or account for this phenomenon, for example, by normalizing currents to a maximal activation within a short time frame.[14] Additionally, different splice variants of ANO1 exist, which may have different sensitivities to calcium, potentially contributing to varied responses in different cell types.[16]
Section 4: Experimental Protocols
Following a detailed and consistent protocol is paramount for minimizing variability. This section provides a standardized methodology for a common assay used to measure this compound activity.
Protocol: Measuring this compound Inhibition of ANO1 using a Halide-Sensing YFP Assay
This protocol is adapted from the methods used in the characterization of this compound and is suitable for determining the dose-dependent inhibitory effect of the compound in a cell-based assay.[4][17]
Objective: To measure the IC50 of this compound for ANO1 by monitoring ATP-induced quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).
Materials:
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Cells stably expressing both ANO1 and a halide-sensitive YFP (e.g., FRT-ANO1-YFP cells).
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Cell culture medium (e.g., RPMI 1640 with 10% FBS).
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Phosphate-buffered saline (PBS).
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This compound solid powder and DMSO for stock solution.
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Adenosine triphosphate (ATP) solution.
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96-well black, clear-bottom microplates.
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Fluorescence plate reader.
Workflow:
Procedure:
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Cell Seeding: Seed the ANO1/YFP-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer (e.g., PBS) to achieve the final desired concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Pre-incubation with this compound:
-
Gently wash the confluent cell monolayer twice with PBS.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate at 37°C for 20 minutes.[17]
-
-
Fluorescence Measurement and Channel Activation:
-
Place the 96-well plate into a fluorescence plate reader equipped with injectors.
-
Set the reader to measure YFP fluorescence (e.g., excitation ~500 nm, emission ~535 nm) at time intervals (e.g., every 2 seconds for 60 seconds).
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Initiate the reading and, after a few baseline measurements, inject a solution of ATP (to a final concentration of ~100 µM) into each well to activate the ANO1 channels.[17] The influx of chloride ions will quench the YFP fluorescence.
-
-
Data Analysis:
-
For each well, determine the initial rate of fluorescence decay (quenching) after the addition of ATP.
-
Normalize the quenching rates by setting the vehicle control as 0% inhibition and a baseline (no ATP) as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. Calcium activated chloride channel (CaCC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Protocols | Thermo Fisher Scientific - PL [thermofisher.com]
- 13. Essential protocols for animal cell culture [qiagen.com]
- 14. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Ani9 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ani9, a potent and selective inhibitor of the calcium-activated chloride channel, Anoctamin-1 (ANO1/TMEM16A). The information is designed to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound inhibition assays.
Q1: My this compound inhibition assay shows no or very weak inhibition of ANO1 activity. What are the possible causes and how can I troubleshoot this?
A1: Several factors can lead to a lack of inhibitory effect in your assay. Below is a troubleshooting guide to address this issue.
Troubleshooting Guide: No Inhibition Observed
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | - Verify the calculated concentration of your this compound stock and working solutions. - Perform a serial dilution to test a wider range of concentrations, ensuring the expected IC50 of ~77 nM is bracketed.[1][2][3] |
| Degraded this compound Compound | - Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). - Prepare fresh working solutions from a new aliquot of the stock solution. |
| Low ANO1 Expression or Activity | - Confirm ANO1 expression in your cell line using Western blot or qPCR. - Ensure that the assay conditions are optimal for ANO1 activation (e.g., sufficient intracellular calcium). |
| Assay Detection Issues | - Check the functionality of your detection instrument (e.g., plate reader, patch-clamp amplifier). - Run positive controls (e.g., another known ANO1 inhibitor) and negative controls (vehicle) to validate assay performance. |
| Cell Health | - Ensure cells are healthy and within a suitable passage number. Poor cell health can affect protein expression and function. |
Q2: I am observing an increase in signal (suggesting activation) in the presence of this compound in my fluorescence-based assay. What could be causing this paradoxical result?
A2: An apparent activation by an inhibitor is an unexpected result that warrants careful investigation.
Troubleshooting Guide: Paradoxical Activation
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | - Measure the fluorescence of this compound alone at the assay concentration in the absence of cells to check for intrinsic fluorescence at the detection wavelength. |
| Off-Target Effects | - Although this compound is reported to be selective and not affect intracellular calcium signaling, consider the possibility of off-target effects in your specific cell system.[2][3][4][5] - Use a secondary, structurally unrelated ANO1 inhibitor to confirm that the effect is specific to ANO1 inhibition. |
| Indirect Cellular Responses | - Inhibition of ANO1 might trigger compensatory signaling pathways in some cell types, leading to unforeseen downstream effects that could influence the assay readout. - Review literature on ANO1 signaling in your specific cell model to identify potential pathway crosstalk. ANO1 is known to be involved in signaling pathways such as EGFR, MAPK/ERK, and PI3K/AKT.[3][4][6][7] |
Q3: The dose-response curve for my this compound inhibition assay is unusually steep. How should I interpret this?
A3: A steep dose-response curve, often indicated by a high Hill coefficient, can arise from several factors.
Interpreting Steep Dose-Response Curves
| Potential Cause | Interpretation and Next Steps |
| Stoichiometric Inhibition | - This can occur when the inhibitor concentration is close to the enzyme/channel concentration. In this scenario, the IC50 will be linearly dependent on the concentration of the target protein.[8][9] - To test for this, vary the concentration of ANO1-expressing cells or membrane preparations and observe if the IC50 value changes.[8][9] |
| Positive Cooperativity | - A steep curve could suggest that the binding of one this compound molecule to the ANO1 channel complex facilitates the binding of subsequent molecules. |
| Assay Artifacts | - Artifacts such as compound aggregation at higher concentrations can lead to a sharp increase in inhibition. - Visually inspect your compound solutions for any signs of precipitation. |
Q4: I am experiencing high variability and poor reproducibility in my this compound inhibition assays. What are the common sources of this and how can I improve my assay performance?
A4: High variability can obscure real results. The quality of a high-throughput screening (HTS) assay can be assessed using the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[2][10][11]
Troubleshooting Guide: High Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | - Ensure a homogenous cell suspension and use a consistent plating technique to maintain uniform cell numbers across wells. |
| Pipetting Errors | - Calibrate and regularly service pipettes. - Use reverse pipetting for viscous solutions. |
| Edge Effects in Microplates | - Avoid using the outer wells of the plate, or ensure proper hydration by filling the surrounding wells with sterile water or PBS. |
| Fluctuations in Assay Conditions | - Maintain consistent temperature, humidity, and incubation times for all plates. |
| Low Signal-to-Background Ratio | - Optimize the assay to maximize the signal window. This can involve adjusting the concentration of the activating stimulus or the gain settings on the plate reader. The signal-to-background ratio is a measure of the signal intensity of the sample compared to the background noise.[12][13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
YFP-Halide Influx Assay for ANO1 Inhibition
This assay is a common method for screening ANO1 inhibitors in a high-throughput format. It relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.
-
Cell Culture and Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293 or FRT cells) with plasmids encoding human ANO1 and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).
-
Plate the transfected cells in 96- or 384-well black, clear-bottom microplates and culture for 24-48 hours.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and control compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Wash the cells with assay buffer and then incubate with the compounds for a predetermined time (e.g., 10-20 minutes) at 37°C.[15]
-
-
Assay Measurement:
-
Transfer the microplate to a plate reader equipped with a fluidic injector.
-
Record the baseline YFP fluorescence for a few seconds.
-
Inject a high-iodide solution containing an ANO1 activator (e.g., ATP to stimulate purinergic receptors and increase intracellular calcium) to induce iodide influx.[15][16]
-
Continue to monitor YFP fluorescence for a set period. The rate of fluorescence quenching is proportional to the iodide influx and thus ANO1 activity.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease for each well.
-
Normalize the data to the positive (vehicle control) and negative (a known potent inhibitor or no activator) controls.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ANO1 channel currents and is considered a gold-standard for functional characterization.
-
Cell Preparation:
-
Culture cells expressing ANO1 on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
-
Pipette Preparation:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
-
Gigaohm Seal Formation and Whole-Cell Configuration:
-
Approach a cell with the recording pipette while applying positive pressure.
-
Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit ANO1 currents. ANO1 is activated by increasing the intracellular calcium concentration, which can be achieved by including a calcium buffer (e.g., EGTA) and a defined free calcium concentration in the internal pipette solution, or by applying an agonist that elevates intracellular calcium.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.
-
Record the inhibition of the ANO1 current by this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Representative Quantitative Parameters for this compound Inhibition Assays
| Parameter | YFP-Halide Influx Assay | Patch-Clamp Electrophysiology | Reference |
| This compound IC50 | ~77 nM | ~77 nM | [1][2][3] |
| Activator | ATP (e.g., 100 µM) | Intracellular Ca2+ (defined concentration) or agonist | [15][16] |
| Typical Signal Window | Z'-factor > 0.5 | >80% inhibition at saturating [this compound] | [2][10][11] |
| Incubation Time | 10-20 minutes | 2-5 minutes per concentration | [15] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.docking.org [files.docking.org]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ani9 and Intracellular Calcium Dynamics: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ani9, a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. The following frequently asked questions (FAQs) and troubleshooting guide address common queries and potential experimental issues, with a focus on the relationship between this compound and intracellular calcium concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the ANO1 (also known as TMEM16A) chloride channel.[1][2][3] Its primary mechanism of action is the potent and selective blockage of this calcium-activated chloride channel.[1][2][3]
Q2: Does this compound directly affect intracellular calcium concentrations?
No, studies have shown that this compound does not affect intracellular calcium signaling.[1][3][4] Specifically, application of this compound at concentrations that effectively inhibit ANO1 does not alter ATP-induced increases in cytosolic calcium.[4][5][6]
Q3: How can this compound be a selective inhibitor of a calcium-activated channel without affecting calcium levels?
This compound targets the ANO1 channel directly to block chloride ion conductance.[7][8] The activation of ANO1 is dependent on intracellular calcium, but this compound's inhibitory action does not interfere with the upstream signaling events that lead to calcium release from intracellular stores or influx from the extracellular space.
Q4: For which research applications is this compound most suitable?
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the ANO1 channel.[1][3][4] Its high potency and selectivity make it useful for isolating the function of ANO1 in various processes such as fluid secretion, smooth muscle contraction, and cancer progression, without the confounding effects of altering intracellular calcium signaling.[1][4]
Troubleshooting Guide
Problem: Unexpected changes in intracellular calcium levels are observed after applying this compound.
-
Possible Cause 1: Off-target effects of other compounds.
-
Troubleshooting Step: Ensure that other compounds in your experimental buffer are not known to affect calcium signaling. Review the literature for all reagents being used.
-
-
Possible Cause 2: Cell health and viability.
-
Troubleshooting Step: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm that the observed calcium changes are not due to cytotoxicity. High concentrations of any compound, including this compound, could potentially impact cell health.
-
-
Possible Cause 3: Issues with calcium indicator dyes.
-
Troubleshooting Step: Verify the proper loading and calibration of your calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9][10] Ensure that the dye itself is not causing cellular stress or autofluorescence. Run controls with the dye alone and with the vehicle used to dissolve this compound.
-
-
Possible Cause 4: Experimental artifacts.
Quantitative Data Summary
The following table summarizes the findings from a study investigating the effect of this compound on ATP-induced intracellular calcium increase in FRT cells.
| This compound Concentration | ATP-induced Ca2+ Increase | Conclusion |
| 0 µM (Control) | Baseline increase observed | - |
| 10 µM | No significant difference from control | This compound does not affect intracellular Ca2+ signaling at this concentration.[4][5][6] |
| 30 µM | No significant difference from control | This compound does not affect intracellular Ca2+ signaling at this concentration.[4][5][6] |
Experimental Protocols
Measurement of Intracellular Calcium Concentration Using a Fluorescent Plate Reader
This protocol is adapted from the methodology used to assess the effect of this compound on intracellular calcium.[4][6]
Materials:
-
Cells of interest (e.g., FRT cells) seeded in a 96-well plate
-
Fluo-4 NW, a fluorescent calcium sensor
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 2.5 mM probenecid and 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
ATP stock solution
-
Fluorescence microplate reader with syringe pumps and appropriate filters (e.g., excitation/emission of 485/538 nm for Fluo-4)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Remove the cell culture medium.
-
Add 100 µL of Assay Buffer containing Fluo-4 NW to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Incubation:
-
Add the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate for 20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Transfer the 96-well plate to the fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Use the plate reader's injector to add 100 µM ATP to induce an increase in intracellular calcium.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity before and after the addition of ATP for each condition.
-
Compare the ATP-induced calcium increase in this compound-treated cells to the vehicle-treated control cells.
-
Visualizations
Caption: Signaling pathway showing ATP-induced calcium release and subsequent ANO1 activation, with the inhibitory action of this compound on the ANO1 channel.
Caption: Experimental workflow for measuring the effect of this compound on intracellular calcium concentration.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 8. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
Technical Support Center: Optimizing Ani9 Derivatives for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Ani9 and its derivatives. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during both in vitro and in vivo experimentation, with a focus on enhancing bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1][2][3][4] Its chemical name is 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide.[2][4] ANO1 is involved in various physiological processes, including fluid secretion, smooth muscle contraction, and has been implicated in the progression of diseases like cancer, hypertension, and asthma.[1][2][4] this compound exerts its effect by blocking the ANO1 channel activity.[1][2]
Q2: Are there more potent derivatives of this compound available?
A2: Yes, structural optimization of the this compound scaffold has led to the development of more potent derivatives. One such derivative, designated as 5f , has shown a significantly lower IC50 value for ANO1 inhibition compared to the parent compound, this compound.[5]
In Vitro Experimentation: Troubleshooting Guide
Q3: I am observing poor solubility of this compound in my aqueous buffer. How can I address this?
A3: this compound is a hydrophobic molecule. For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[6] This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer. To avoid precipitation, ensure the final concentration of DMSO is low and consistent across all experimental conditions, including vehicle controls.
Q4: How can I confirm that the inhibitory effect I'm seeing is specific to ANO1 and not due to off-target effects?
A4: To validate the specificity of this compound or its derivatives, you should perform several control experiments:
-
Test against other ion channels: this compound has been shown to have a negligible effect on the activity of ANO2, the cystic fibrosis transmembrane conductance regulator (CFTR), and the epithelial sodium channel (ENaC) at concentrations that fully inhibit ANO1.[2][7] Running assays with cell lines expressing these channels is a crucial control.
-
Assess intracellular calcium levels: A key control is to ensure that this compound does not interfere with intracellular calcium signaling, which is the upstream activator of ANO1. Studies have shown that this compound does not affect ATP-induced increases in cytoplasmic calcium.[3]
-
Use a structurally distinct ANO1 inhibitor: Comparing the effects of this compound to another known, but structurally different, ANO1 inhibitor can help confirm that the observed phenotype is due to ANO1 inhibition.
Q5: What cell lines are suitable for studying the effects of this compound?
A5: Cell lines with high endogenous expression of ANO1 are ideal. Examples used in published studies include PC3 (prostate cancer), Capan-1 (pancreatic cancer), and MCF7 (breast cancer) cells.[2][5] Alternatively, you can use cell lines engineered to overexpress ANO1, such as Fischer rat thyroid (FRT) cells stably transfected with human ANO1.[2]
Transitioning to In Vivo Studies: A General Guide for this compound Derivatives
Q6: I have promising in vitro data for an this compound derivative, but I am concerned about its in vivo bioavailability. What are the potential challenges?
A6: While specific in vivo data for this compound is limited, small molecules, in general, can face several bioavailability challenges:
-
Poor Aqueous Solubility: Like many kinase inhibitors, this compound derivatives may have low solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption after oral administration.[2]
-
Metabolic Instability: The hydrazone moiety in the this compound structure can be susceptible to hydrolysis in biological fluids like plasma.[8][9] This can lead to rapid degradation and a short biological half-life.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, which significantly reduces the amount of active drug.[10]
Q7: How can I assess the potential in vivo stability of my this compound derivative?
A7: A crucial first step is to perform in vitro stability assays using:
-
Plasma from different species: Incubating the compound in mouse, rat, and human plasma can reveal species-specific differences in metabolic stability and help select the appropriate animal model for further studies.[8] Aromatic hydrazones have been shown to undergo rapid degradation in plasma.[8][9]
-
Liver Microsomes: This assay helps to evaluate the susceptibility of the compound to metabolism by cytochrome P450 enzymes, a major driver of first-pass metabolism.[11][12]
Formulation Strategies for In Vivo Use
Q8: What formulation strategies can I consider to improve the oral bioavailability of a poorly soluble this compound derivative?
A8: Several formulation strategies can be employed to enhance the solubility and absorption of hydrophobic compounds:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve its dissolution rate.[7] Nanosuspensions are a promising approach for poorly soluble drugs.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a water-soluble polymer carrier can create a more soluble, amorphous form of the drug.[3]
-
Lipid-Based Formulations: Solubilizing the compound in oils, surfactants, or lipids can create self-emulsifying drug delivery systems (SEDDS) that improve absorption.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[3]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active this compound derivative in vivo is another viable strategy.[10]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound and its more potent derivative, 5f.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line | Assay Method |
| This compound | ANO1 | 77 ± 1.1 | FRT-ANO1 | Apical Membrane Current |
| This compound | Endogenous CaCC | ~110 | PC3, Capan-1, NHNE | Apical Membrane Current |
Data sourced from Seo Y, et al. (2016) PLoS One.[2][4]
Table 2: Comparison of this compound and Derivative 5f
| Compound | Target | IC50 (nM) | Selectivity (over ANO2) |
| This compound | ANO1 | 77 | >100-fold |
| 5f | ANO1 | 22 | >1000-fold |
Data sourced from Seo Y, et al. (2018) Eur J Med Chem.[5]
Experimental Protocols
Protocol 1: Measurement of ANO1-Mediated Apical Membrane Current
This protocol is adapted from methodologies used to characterize this compound's inhibitory activity.[2][4]
Objective: To measure the inhibitory effect of an this compound derivative on ANO1 chloride channel activity in a high-throughput or Ussing chamber format.
Materials:
-
FRT cell line stably expressing human ANO1.
-
Cell culture medium and supplements.
-
Transwell inserts for cell culture.
-
Ussing chamber system or plate-based voltage clamp system.
-
HCO3--buffered solution.
-
Amphotericin B (for basolateral permeabilization).
-
ATP (ANO1 activator).
-
This compound derivative stock solution (e.g., in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Cell Culture: Seed the FRT-ANO1 cells on Transwell inserts and culture until a confluent monolayer is formed, typically for 5-7 days.
-
Ussing Chamber Setup: Mount the Transwell inserts in the Ussing chamber. The apical and basolateral sides should be bathed with the HCO3--buffered solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Basolateral Permeabilization: Add 250 μg/mL amphotericin B to the basolateral solution to permeabilize the basolateral membrane. This isolates the apical membrane current.
-
Stabilization: Allow the system to stabilize for approximately 20 minutes.
-
Compound Pre-incubation: Add the desired concentration of the this compound derivative (or vehicle control) to both the apical and basolateral solutions. Incubate for 20 minutes.
-
ANO1 Activation: Activate the ANO1 channels by adding ATP (e.g., 100 µM) to the apical solution.
-
Data Recording: Measure the short-circuit current (Isc), which represents the net ion transport across the epithelium. The ATP-induced increase in Isc is indicative of ANO1 activity.
-
Analysis: Calculate the percentage of inhibition by comparing the ATP-induced current in the presence of the this compound derivative to the vehicle control. Determine the IC50 by testing a range of concentrations.
Visualizations
ANO1 Signaling and Inhibition by this compound
Caption: ANO1 activation pathway and the inhibitory action of this compound derivatives.
Workflow for Improving In Vivo Bioavailability
Caption: A generalized workflow for the preclinical development of this compound derivatives.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. chemrealm.com [chemrealm.com]
- 4. drughunter.com [drughunter.com]
- 5. Solid Form Strategies For Increasing Oral Bioavailability [drugdiscoveryonline.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Comparative Selectivity Profile: Ani9 versus MONNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two small molecule inhibitors, Ani9 and MONNA, both targeting the calcium-activated chloride channel (CaCC) Anoctamin-1 (ANO1). The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies.
Executive Summary
Both this compound and MONNA are potent inhibitors of the ANO1 chloride channel. However, experimental data demonstrates that This compound exhibits a significantly more selective inhibition profile for ANO1 compared to MONNA . This compound is not only more potent in inhibiting ANO1 but also shows negligible effects on the closely related ANO2 isoform. In contrast, MONNA inhibits both ANO1 and ANO2. Furthermore, MONNA shows a more pronounced inhibition of the Volume-Regulated Anion Channel (VRAC), highlighting another key selectivity difference.
Quantitative Selectivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and MONNA against various ion channels, as determined in a key comparative study.[1][2] This data highlights the superior potency and selectivity of this compound for ANO1.
| Target | This compound (IC50) | MONNA (IC50) | Reference |
| ANO1 | 77 ± 1.1 nM | 1.95 ± 1.16 µM | [1][2] |
| ANO2 | Negligible inhibition up to 10 µM | Potent, dose-dependent inhibition | [1][2] |
| VRAC | 13.5 ± 1.1% inhibition at 1 µM | 87.9 ± 1.7% inhibition at 10 µM | [1] |
| CFTR | No effect up to 30 µM | Not appreciably blocked by 10-30 µM | [1][3] |
| ENaC | No effect up to 30 µM | Not reported | [2] |
Experimental Methodologies
The data presented above was primarily generated using the following experimental protocols:
YFP Fluorescence Quenching Assay for ANO1 and ANO2 Inhibition
This cell-based high-throughput screening assay was utilized to determine the IC50 values for ANO1 and ANO2 inhibition.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing either human ANO1 or mouse ANO2, along with a halide-sensitive Yellow Fluorescent Protein (YFP-F46L/H148Q/I152L).
-
Principle: The influx of iodide through activated ANO1 or ANO2 channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the channel activity. Inhibitors will reduce the rate of quenching.
-
Protocol:
-
FRT cells expressing the target channel and YFP were plated in 96-well microplates.
-
Cells were pre-incubated with varying concentrations of the test compounds (this compound or MONNA) for 10-20 minutes.
-
An iodide-containing solution with ATP (100 µM) was added to the wells. ATP was used to increase intracellular calcium concentration, thereby activating the ANO channels.
-
YFP fluorescence was measured over time using a plate reader.
-
The initial rate of fluorescence quenching was calculated to determine the inhibitory effect of the compounds. Dose-response curves were generated to calculate the IC50 values.[2][4][5]
-
Short-Circuit Current Measurement for ANO1, CFTR, and ENaC Activity
This electrophysiological technique was used to measure ion transport across epithelial cell monolayers.
-
Cell Lines:
-
ANO1-expressing FRT cells for ANO1 activity.
-
FRT cells expressing human wild-type CFTR for CFTR activity.
-
T84 cells for endogenous ENaC activity.
-
-
Principle: The short-circuit current (Isc) is the current required to clamp the transepithelial voltage to zero, and it represents the net ion transport across the epithelium.
-
Protocol:
-
Cells were grown on permeable supports (e.g., Snapwell™ inserts) to form a confluent monolayer.
-
The supports were mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
The basolateral membrane was permeabilized with amphotericin B to isolate the apical membrane currents. A chloride gradient was established across the apical membrane.
-
For ANO1 activation, ATP (100 µM) was added to the apical side. For CFTR activation, forskolin (20 µM) was used.
-
Test compounds were added 20 minutes prior to channel activation to assess their inhibitory effects on the measured Isc.[2][5]
-
VRAC Activity Assay
A YFP fluorescence quenching assay was also used to assess the inhibition of VRAC.
-
Cell Line: LN215 human glioma cells, which endogenously express VRAC.
-
Protocol: Similar to the ANO1/2 assay, the rate of YFP quenching upon induction of cell swelling (to activate VRAC) was measured in the presence and absence of the inhibitors.[1][2]
Signaling and Inhibition Pathway
The following diagram illustrates the activation of ANO1 and the distinct inhibitory profiles of this compound and MONNA.
Caption: ANO1 activation pathway and comparative inhibition by this compound and MONNA.
Experimental Workflow
The general workflow for assessing the selectivity of these inhibitors is depicted below.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MONNA, a Potent and Selective Blocker for Transmembrane Protein with Unknown Function 16/Anoctamin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
Ani9: A Selective Pharmacological Tool for the Study of ANO1 Channels
A comparative guide on the specificity of the small molecule inhibitor, Ani9, for the calcium-activated chloride channel (CaCC) ANO1 over its homolog ANO2.
For researchers in pharmacology, physiology, and drug development, the identification of selective chemical probes is paramount for dissecting the physiological roles of specific ion channels and for the development of targeted therapeutics. Anoctamin 1 (ANO1), also known as TMEM16A, is a CaCC implicated in a variety of physiological processes including fluid secretion, smooth muscle contraction, and nociception, and is a promising target for diseases such as cancer, hypertension, and asthma.[1][2][3] A significant challenge in studying ANO1 has been the lack of highly selective inhibitors, as many compounds also affect the closely related homolog, ANO2.
This guide provides a detailed comparison of the inhibitory effects of this compound on ANO1 and ANO2, supported by experimental data and protocols from a key study by Seo et al. (2016). The findings highlight this compound as a potent and selective inhibitor of ANO1, offering a valuable tool for the scientific community.
Quantitative Comparison of this compound's Inhibitory Activity on ANO1 vs. ANO2
The selectivity of this compound for ANO1 over ANO2 was established through rigorous quantitative analysis. The following table summarizes the key inhibitory parameters derived from experimental data.
| Channel | Compound | IC50 | % Inhibition (at 1 µM) | % Inhibition (at 10 µM) |
| ANO1 | This compound | 77 ± 1.1 nM | ~100% | Not reported |
| ANO2 | This compound | Not determined | No significant effect | 10 ± 1.6% |
| ANO1 | T16Ainh-A01 | 1.39 ± 0.59 µM | Not reported | Not reported |
| ANO2 | T16Ainh-A01 | Potent inhibition | Not reported | Strong block |
| ANO1 | MONNA | 1.95 ± 1.16 µM | Not reported | Not reported |
| ANO2 | MONNA | Potent inhibition | Not reported | Strong block |
Data extracted from Seo et al., 2016.[2][3]
As the data illustrates, this compound exhibits submicromolar potency against ANO1 with an IC50 of approximately 77 nM.[2][3] In stark contrast, at a concentration of 1 µM, where this compound achieves almost complete inhibition of ANO1, it has a negligible effect on ANO2.[2][3] Even at a higher concentration of 10 µM, this compound only produces a minimal block of ANO2 current.[3] This demonstrates a remarkable selectivity for ANO1 over ANO2, especially when compared to other known ANO1 inhibitors like T16Ainh-A01 and MONNA, which potently block both channels.[3]
Experimental Protocols
The determination of this compound's specificity was achieved through a combination of a high-throughput screening assay and subsequent electrophysiological validation.
High-Throughput Screening using YFP Quenching Assay
This assay was employed for the initial screening of a small molecule library to identify potential ANO1 inhibitors.
-
Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing human ANO1(abc) and a halide-sensitive yellow fluorescent protein (YFP-F46L/H148Q/I152L).[3]
-
Principle: The fluorescence of this specific YFP variant is quenched by the influx of iodide (I⁻) through open chloride channels. Inhibition of the channel prevents I⁻ influx, thus preserving YFP fluorescence.
-
Protocol:
-
FRT-ANO1-YFP cells were plated in 384-well microplates.
-
Cells were incubated with the library compounds, including this compound.
-
The ANO1 channel was activated to induce I⁻ influx.
-
The rate of I⁻ influx was measured by the rate of YFP fluorescence quenching using a plate reader.
-
The inhibitory activity of the compounds was determined by their ability to prevent fluorescence quenching.
-
Electrophysiological Validation using Patch-Clamp Technique
Whole-cell patch-clamp recordings were used to confirm the inhibitory effect of this compound on ANO1 and to test its specificity against ANO2.
-
Cell Lines: FRT cells stably expressing either human ANO1 or human ANO2.[3]
-
Protocol for ANO1 Inhibition:
-
Whole-cell currents were recorded from FRT-ANO1 cells.[4]
-
The holding potential was set to 0 mV, and voltage pulses between ±100 mV (in 20 mV steps) were applied.[4]
-
ANO1 was activated by applying 100 µM ATP to raise intracellular calcium.[4]
-
This compound was added to the bath at various concentrations (50 nM, 100 nM, 1 µM) to determine its inhibitory effect on the ATP-induced ANO1 current.[4]
-
-
Protocol for ANO2 Specificity:
-
Apical membrane currents were measured in FRT-ANO2 cells.[3]
-
ANO2 was activated by the application of ATP.[3]
-
This compound (1 µM) was applied to the cells, and the effect on the ATP-induced ANO2 current was recorded.[3] For comparison, the effects of T16Ainh-A01 (10 µM) and MONNA (10 µM) were also tested on ANO2.[3]
-
Experimental Workflow for Determining this compound Specificity
The logical flow of the experimental process to ascertain the specificity of this compound is depicted in the following diagram.
Figure 1. Workflow for the identification and validation of this compound's specificity for ANO1.
Signaling Pathway of ANO1 Activation and Inhibition
The following diagram illustrates the general mechanism of ANO1 activation by intracellular calcium and its subsequent inhibition by this compound.
Figure 2. Simplified pathway of ANO1 activation by calcium and inhibition by this compound.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ani9's Inhibitory Effect on Endogenous ANO1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ani9, a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, with other available alternatives. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows to validate its inhibitory effects on endogenous ANO1.
Introduction to ANO1
Anoctamin-1 (ANO1), also known as TMEM16A, is a crucial calcium-activated chloride channel (CaCC) involved in a multitude of physiological processes.[1][2] These include fluid secretion, smooth muscle contraction, neuronal excitation, and cell proliferation.[3][4] Dysregulation of ANO1 has been implicated in various pathologies such as asthma, hypertension, diarrhea, and the progression of several cancers, making it a significant therapeutic target.[1][5]
This compound: A Potent and Selective ANO1 Inhibitor
This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was identified through high-throughput screening as a highly potent and selective inhibitor of ANO1.[2][5] Unlike many other ANO1 inhibitors, this compound exhibits a strong preference for ANO1 over its close homolog ANO2 and does not interfere with intracellular calcium signaling, a common off-target effect of other inhibitors.[5][6][7]
Comparative Performance of ANO1 Inhibitors
The potency and selectivity of this compound have been validated against other commonly used ANO1 inhibitors, such as T16Ainh-A01 and MONNA. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the superior potency of this compound.
| Inhibitor | IC50 for ANO1 | Notes on Selectivity and Off-Target Effects |
| This compound | 77 ± 1.1 nM [5] | Negligible effect on ANO2 at concentrations that fully inhibit ANO1.[5] Does not affect intracellular calcium signaling.[6] |
| T16Ainh-A01 | 1.39 ± 0.59 µM[5] | Potently inhibits ANO2.[5] May alter intracellular Ca2+ handling. |
| MONNA | 1.95 ± 1.16 µM[5] | Potently inhibits ANO2.[5] May alter intracellular Ca2+ handling.[6] |
| CaCCinh-A01 | - | Markedly decreases intracellular Ca2+ elevation.[6] |
| Niclosamide | - | Markedly decreases intracellular Ca2+ elevation.[6] |
| Niflumic acid | - | Non-specific CaCC inhibitor.[8] May alter intracellular Ca2+ handling.[6] |
Experimental Validation of this compound's Inhibitory Effect
The inhibitory effect of this compound on endogenous ANO1 has been demonstrated in various cell lines. For instance, in human prostate cancer cells (PC-3) and human colon carcinoma cells (HT-29), which endogenously express ANO1, this compound potently inhibited the activity of endogenous CaCCs.[5]
Key Experimental Findings:
-
Potency: In Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1), this compound inhibited ATP-induced ANO1 activation with an IC50 of 77 ± 1.1 nM.[5] This is over 18 times more potent than T16Ainh-A01 and MONNA.[5]
-
Selectivity: At a concentration of 1 µM, which causes almost complete inhibition of ANO1, this compound had no significant effect on ANO2 channel activity.[5] In contrast, both T16Ainh-A01 and MONNA strongly blocked the ANO2 current at 10 µM.[5]
-
Reversibility: The inhibitory effect of this compound on ANO1 was found to be reversible. After washing out the compound, the activation of ANO1 by an activator (Eact) was significantly restored.[5][8]
-
Mechanism of Action: Whole-cell patch clamp analysis in FRT-ANO1 cells confirmed that this compound directly inhibits the ANO1 chloride current.[5]
Experimental Protocols
Measurement of Apical Membrane Current in FRT-ANO1 Cells
This method is used to assess the inhibitory effect of compounds on ANO1 channel activity.
-
Cell Culture: FRT cells stably expressing human ANO1 are cultured on permeable supports (e.g., Snapwell inserts) to form a polarized monolayer.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which allows for the measurement of ion transport across the cell monolayer.
-
Basolateral Permeabilization: The basolateral membrane is permeabilized with an ionophore like amphotericin B to isolate the apical membrane currents.
-
Chloride Gradient: A transepithelial chloride gradient is established by using solutions with different chloride concentrations in the apical and basolateral chambers (e.g., low chloride apically and high chloride basolaterally).
-
ANO1 Activation: ANO1 is activated by adding an agonist like ATP (100 µM) or a specific activator like Eact (10 µM) to the apical solution.[5][8]
-
Inhibitor Application: The inhibitor (e.g., this compound) is added to the apical solution before ANO1 activation to determine its effect on the chloride current.
-
Data Acquisition and Analysis: The resulting short-circuit current, which reflects the chloride ion flow through ANO1 channels, is measured. The dose-response curve is then generated to calculate the IC50 value.
ANO1-Mediated Signaling Pathways
ANO1 is known to regulate several critical signaling pathways involved in cell proliferation, migration, and survival.[1][3][9] Inhibition of ANO1 by this compound is expected to modulate these pathways.
-
EGFR/MAPK/ERK Pathway: ANO1 can activate the epidermal growth factor receptor (EGFR) and the downstream Ras-Raf-MEK-ERK1/2 signaling cascade, promoting tumor growth in various cancers like head and neck squamous cell carcinoma (HNSCC) and lung cancer.[3][9][10]
-
PI3K/AKT Pathway: In hepatocellular carcinoma and ovarian cancer, ANO1 has been shown to promote metastasis by activating the PI3K-AKT signaling pathway.[9]
-
JAK/STAT Pathway: In breast cancer cells, ANO1 can form a positive feedback loop with the EGFR-STAT3 signaling pathway.[9]
Caption: ANO1-mediated activation of EGFR and downstream signaling pathways.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for the validation of a novel ANO1 inhibitor like this compound.
Caption: Workflow for the identification and validation of a novel ANO1 inhibitor.
Conclusion
The experimental data strongly support the validation of this compound as a highly potent and selective inhibitor of endogenous ANO1. Its superior potency compared to other inhibitors, coupled with its high selectivity and lack of interference with intracellular calcium signaling, makes this compound an invaluable pharmacological tool for researchers studying the physiological and pathophysiological roles of ANO1. Furthermore, its potential to modulate key signaling pathways underscores its promise as a candidate for the development of novel therapeutics for a range of ANO1-associated diseases.
References
- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 10. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
Ani9: High Specificity for Ano1 with Negligible Cross-Reactivity Towards CFTR and ENaC
For researchers in pharmacology and drug development, the selectivity of a small molecule inhibitor is a critical parameter. This guide provides a comparative analysis of the cross-reactivity of Ani9, a potent Ano1 inhibitor, with two other clinically significant ion channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC). Experimental data consistently demonstrates that this compound exhibits high specificity for Ano1, with no significant off-target effects on CFTR and ENaC at concentrations that effectively inhibit Ano1.
A key study investigating the selectivity of this compound found that it had no effect on the activity of both CFTR and ENaC at concentrations up to 30 μM[1]. This concentration is significantly higher than the IC50 of this compound for Ano1, which is approximately 77 nM, highlighting a very favorable selectivity profile.[1] The lack of cross-reactivity is a crucial attribute for a pharmacological tool intended for the specific investigation of Ano1 function and as a potential therapeutic agent.
Comparative Analysis of this compound Activity
The following table summarizes the inhibitory effect of this compound on Ano1, CFTR, and ENaC, based on available experimental data.
| Ion Channel | This compound Concentration | % Inhibition | Reference |
| Ano1 (TMEM16A) | 1 µM | ~98.7% | [1] |
| CFTR | up to 30 µM | No effect observed | [1] |
| ENaC | up to 30 µM | No effect observed | [1] |
Experimental Protocols
The assessment of this compound's cross-reactivity with CFTR and ENaC was conducted using established electrophysiological techniques.
CFTR Activity Assay
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR.
Methodology: Apical membrane currents were measured using the whole-cell patch-clamp technique.
Protocol:
-
FRT-CFTR cells were cultured to form a confluent monolayer.
-
Whole-cell patch-clamp recordings were performed.
-
CFTR channel activity was stimulated by the addition of 20 μM forskolin, an adenylyl cyclase activator that increases intracellular cAMP levels.
-
Once a stable CFTR current was established, various concentrations of this compound (up to 30 μM) were applied to the bath solution.
-
The effect of this compound on the forskolin-stimulated current was monitored.
-
As a control, the specific CFTR inhibitor, CFTRinh-172 (10 μM), was added at the end of the experiment to confirm that the measured current was mediated by CFTR.[1]
ENaC Activity Assay
Cell Line: T84 human colon carcinoma cells, which endogenously express ENaC.
Methodology: Short-circuit current (Isc) measurements were performed in Ussing chambers.
Protocol:
-
T84 cells were seeded on permeable supports and allowed to differentiate into a polarized monolayer.
-
The cell monolayers were mounted in Ussing chambers.
-
The transepithelial voltage was clamped to 0 mV, and the short-circuit current was continuously recorded.
-
Various concentrations of this compound (up to 30 μM) were added to the apical side of the monolayer.
-
The effect of this compound on the basal Isc, which is largely attributable to ENaC activity in these cells, was measured.
-
The specific ENaC blocker, amiloride (100 μM), was added to the apical solution at the end of the experiment to determine the fraction of the Isc carried by ENaC.[1]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental logic for assessing cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: Simplified signaling pathways for Ano1, CFTR, and ENaC.
References
A Comparative Guide to the Efficacy of Ani9 and Other CaCC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ani9 and other prominent Calcium-activated chloride channel (CaCC) inhibitors, with a focus on Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A). The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Data Presentation: Efficacy of CaCC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various CaCC inhibitors against ANO1/TMEM16A. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (ANO1/TMEM16A) | Cell Line | Assay Method | Reference(s) |
| This compound | 77 nM | FRT-ANO1 | Apical membrane current | [1] |
| T16Ainh-A01 | 1.1 µM - 1.39 µM | FRT-TMEM16A, HEK293-TMEM16A | Short-circuit current, Apical membrane current | [1][2] |
| MONNA | 1.95 µM | FRT-ANO1 | Apical membrane current | [1] |
| CaCCinh-A01 | 1.7 µM - 2.1 µM | HEK293-TMEM16A, FRT-TMEM16A | Whole-cell patch clamp, Short-circuit current | [2] |
| Tannic acid | 6.1 µM - 6.4 µM | FRT-TMEM16A | Short-circuit current | [3] |
| Digallic acid | 3.6 µM | FRT-TMEM16A | Short-circuit current | |
| Niflumic acid | 12 µM | HEK293-TMEM16A | Whole-cell patch clamp | [2] |
| Anthracene-9-carboxylic acid | 58 µM | HEK293-TMEM16A | Whole-cell patch clamp | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay method used.
Selectivity Profile
A crucial aspect of a pharmacological inhibitor is its selectivity. This compound has demonstrated a superior selectivity profile compared to many other CaCC inhibitors.
-
This compound: Shows high selectivity for ANO1 over ANO2, the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the epithelial sodium channel (ENaC).[1][4][5] At 1 µM, a concentration that almost completely inhibits ANO1, this compound has a negligible effect on VRAC activity.[1]
-
T16Ainh-A01 and MONNA: In contrast, these inhibitors potently block ANO2 and VRAC activity at concentrations required for ANO1 inhibition.[1][6]
This high selectivity makes this compound a more precise tool for specifically studying the physiological and pathological roles of ANO1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of CaCC inhibitors.
YFP-Based Halide Sensor Assay for High-Throughput Screening
This assay is commonly used for the initial screening and identification of CaCC inhibitors.
Principle: This method utilizes a yellow fluorescent protein (YFP) variant that is sensitive to halides like iodide (I⁻). Cells co-expressing the CaCC of interest (e.g., ANO1) and the YFP halide sensor are used. Activation of the CaCC leads to an influx of I⁻, which quenches the YFP fluorescence. Inhibitors of the channel will prevent this quenching.
Protocol:
-
Cell Culture: Fischer Rat Thyroid (FRT) or Chinese Hamster Ovary (CHO) cells are stably co-transfected with the human TMEM16A/ANO1 gene and the YFP halide sensor (e.g., YFP-H148Q/I152L/F46L).
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates.
-
Compound Incubation: The test compounds (inhibitors) are added to the wells and incubated for a specific period (e.g., 5-20 minutes).[7]
-
Baseline Fluorescence Measurement: The baseline YFP fluorescence is measured using a plate reader.
-
Channel Activation and Iodide Influx: A Ca²⁺ agonist (e.g., ATP or ionomycin) is added to activate the CaCCs, followed immediately by the addition of an iodide-containing solution.[3]
-
Fluorescence Quenching Measurement: The rate of YFP fluorescence quenching due to iodide influx is monitored over time.
-
Data Analysis: The rate of quenching is proportional to the CaCC activity. The inhibitory effect of the compounds is calculated by comparing the quenching rate in the presence and absence of the inhibitor. IC50 values are determined from concentration-response curves.
Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells
This electrophysiological technique provides a quantitative measure of ion transport across an epithelial monolayer.
Principle: Polarized epithelial cells (e.g., FRT cells expressing ANO1) are grown on permeable supports, creating a monolayer that separates two compartments (apical and basolateral). A voltage clamp is used to maintain the transepithelial voltage at 0 mV, and the current required to do so is the short-circuit current (Isc), which reflects the net ion flow across the epithelium.
Protocol:
-
Cell Culture: FRT cells stably expressing TMEM16A/ANO1 are cultured on permeable filter supports until a confluent and polarized monolayer is formed.
-
Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral solutions.
-
Basolateral Permeabilization (Optional but common): To specifically measure the apical membrane chloride conductance, the basolateral membrane is permeabilized using agents like nystatin or amphotericin B.[7] This allows control over the intracellular ionic composition.
-
Chloride Gradient: A transepithelial chloride gradient is established to drive Cl⁻ secretion. For example, the apical solution will have a low chloride concentration and the basolateral solution will have a high chloride concentration.[7]
-
Inhibitor Application: The inhibitor is added to the apical and/or basolateral bath and incubated for a defined period.
-
Channel Activation: A Ca²⁺ agonist (e.g., ATP or UTP) is added to the apical side to activate ANO1.
-
Isc Recording: The change in Isc upon channel activation is recorded. The magnitude of the Isc is a direct measure of the ANO1 chloride conductance.
-
Data Analysis: The inhibitory effect is quantified by the reduction in the agonist-induced Isc in the presence of the inhibitor. Dose-response curves are generated to calculate IC50 values.
Signaling Pathways and Visualizations
The activity and expression of ANO1 are regulated by various signaling pathways, and its activation, in turn, influences downstream cellular processes.
Upstream Regulation of ANO1/TMEM16A Expression
Several inflammatory and growth factor signaling pathways have been shown to upregulate the expression of TMEM16A.
Caption: Signaling pathways leading to the upregulation of TMEM16A/ANO1 expression.[8]
Downstream Signaling Activated by ANO1/TMEM16A
Activation of ANO1 can lead to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs) and influence downstream signaling cascades like the ERK/MAPK pathway.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Ca2+-activated Cl− channels by gallotannins as a possible molecular basis for health benefits of red wine and green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Ani9 Shows High Selectivity for ANO1 with Negligible Impact on VRAC at Inhibitory Concentrations
A comprehensive analysis of experimental data confirms that Ani9, a potent small-molecule inhibitor of the ANO1 (TMEM16A) calcium-activated chloride channel, exhibits minimal effects on the Volume-Regulated Anion Channel (VRAC) at concentrations effective for ANO1 inhibition. This high selectivity makes this compound a valuable pharmacological tool for distinguishing the physiological roles of these distinct anion channels.
Researchers in the fields of ion channel physiology and drug development can confidently utilize this compound to specifically target ANO1 without the confounding off-target effects on VRAC that are common with other less selective inhibitors. This guide provides a comparative overview of this compound's effects on VRAC, supported by experimental data and detailed protocols.
Comparative Analysis of Anion Channel Inhibitors
The following table summarizes the inhibitory effects of this compound on VRAC in comparison to its potent inhibition of ANO1 and the effects of other known VRAC inhibitors.
| Compound | Target Channel | Concentration | % Inhibition of VRAC Activity | IC50 on Target | Reference |
| This compound | ANO1 | 1 µM | 13.5 ± 1.1% | 77 nM (ANO1) | [1][2] |
| 3 µM | 21.4 ± 1.0% | [1] | |||
| 10 µM | 40.7 ± 1.5% | [1] | |||
| DCPIB | VRAC | 10 µM | ~100% | 4.8 ± 1.2 µM | [1][3] |
| T16Ainh-A01 | ANO1 | 10 µM | 71.2 ± 1.6% | 1 µM (ANO1) | [1][3] |
| MONNA | ANO1 | 10 µM | 87.9 ± 1.7% | Not specified | [1] |
This data clearly demonstrates that while this compound potently inhibits ANO1 at nanomolar concentrations, its effect on VRAC is significantly less pronounced, with only partial inhibition observed at micromolar concentrations.[1] In contrast, established VRAC inhibitors like DCPIB show near-complete blockage at similar concentrations.[1] Notably, other ANO1 inhibitors such as T16Ainh-A01 and MONNA show substantial cross-reactivity with VRAC.[1]
Experimental Methodologies
The following protocols are standard methods used to assess the effect of compounds on VRAC activity.
YFP-Based Halide Influx Assay for VRAC Activity
This fluorescence-based assay provides a high-throughput method for measuring VRAC activity.
-
Cell Line: LN215 human glioma cells, which endogenously express VRAC, are stably transfected with a halide-sensitive Yellow Fluorescent Protein (YFP-F46L/H148Q/I152L).
-
Principle: The fluorescence of this YFP variant is quenched by the influx of halide ions (like I⁻) through open anion channels.
-
Procedure:
-
Cells are cultured in 96-well plates.
-
The culture medium is replaced with a hypotonic solution to induce cell swelling and activate VRACs.
-
The hypotonic solution contains iodide (I⁻) and the compound to be tested (e.g., this compound) at various concentrations.
-
The YFP fluorescence is measured over time using a plate reader. A decrease in fluorescence indicates halide influx and thus VRAC activity.
-
The rate of fluorescence decrease is proportional to the VRAC activity. The inhibitory effect of the compound is calculated by comparing the rate of fluorescence quenching in the presence and absence of the compound.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the VRAC channels in the cell membrane.
-
Cell Line: LN215 cells are used.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the voltage across the membrane and the recording of the resulting ion currents.
-
Procedure:
-
A single cell is selected for recording.
-
The micropipette, filled with an appropriate intracellular solution, is used to establish a whole-cell configuration.
-
The cell is perfused with a hypotonic extracellular solution to activate VRAC currents.
-
A voltage-step protocol (e.g., from -100 mV to +100 mV) is applied to the cell, and the resulting currents are recorded.
-
The test compound is then added to the extracellular solution, and the current measurements are repeated.
-
The inhibition of VRAC current by the compound is determined by comparing the current amplitudes before and after drug application.
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the workflow for assessing this compound's effect on VRAC and the general signaling pathway for VRAC activation.
Caption: Workflow for assessing this compound's effect on VRAC.
References
Head-to-Head Comparison: Ani9 and CaCCinh-A01 in the Inhibition of Calcium-Activated Chloride Channels
For researchers and drug development professionals investigating calcium-activated chloride channels (CaCCs), particularly the TMEM16A (ANO1) subtype, the choice of a potent and selective inhibitor is critical. This guide provides a detailed, data-supported comparison of two commonly used small molecule inhibitors: Ani9 and CaCCinh-A01.
Executive Summary
This compound emerges as a significantly more potent and selective inhibitor of ANO1 compared to CaCCinh-A01.[1][2] Experimental data indicates that this compound exhibits a nanomolar potency for ANO1 with minimal off-target effects on related channels and intracellular calcium signaling.[1][3][4][5] In contrast, CaCCinh-A01 displays micromolar potency and has been documented to have off-target effects, including the modulation of intracellular calcium levels and other ion channels.[5][6][7][8][9]
Data Presentation
Table 1: Comparative Inhibitory Potency
| Inhibitor | Target | IC50 | Cell Type | Reference |
| This compound | ANO1 (TMEM16A) | 77 nM | FRT-ANO1 cells | [1][10] |
| CaCCinh-A01 | ANO1 (TMEM16A) | 2.1 µM | TMEM16A-expressing FRT cells | [11][12][13] |
| CaCCinh-A01 | CaCC | ~10 µM | Human bronchial and intestinal cells | [11] |
Table 2: Selectivity and Off-Target Effects
| Inhibitor | Effect on ANO2 | Effect on Intracellular Ca2+ Signaling | Other Notable Off-Target Effects | Reference |
| This compound | Negligible effect at 10 µM | No effect | No significant effect on CFTR or ENaC channels | [1][2][3][4][14] |
| CaCCinh-A01 | Not specified | Markedly decreases intracellular Ca2+ elevation | Inhibits voltage-dependent calcium channels (VDCCs); Promotes proteasomal degradation of ANO1 | [5][6][8][15][16] |
Mechanism of Action
This compound acts as a direct and reversible inhibitor of the ANO1 channel.[2] Its high selectivity is attributed to its specific interaction with the ANO1 protein, without interfering with intracellular calcium signaling pathways that often regulate these channels.[1][3][4][5]
CaCCinh-A01 inhibits TMEM16A by physically blocking the channel pore.[17] Molecular modeling and mutagenesis studies suggest that it binds to a pocket located above the pore, leading to not only blockage but also a potential collapse of the pore structure.[17] However, its broader inhibitory profile and effects on intracellular calcium homeostasis suggest a less specific mechanism of action compared to this compound.[5][6][8]
Experimental Protocols
Determination of IC50 using Whole-Cell Patch Clamp
The inhibitory potency of this compound and CaCCinh-A01 on ANO1 is typically determined using whole-cell patch-clamp electrophysiology in a cell line stably expressing human ANO1 (e.g., FRT-ANO1 cells).
-
Cell Preparation: FRT cells stably transfected with ANO1 are cultured on glass coverslips.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The standard extracellular solution contains (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 140 NMDG-Cl, 10 HEPES, and 1 EGTA, with free Ca2+ buffered to a specific concentration (e.g., 1 µM) to activate ANO1.
-
Experimental Procedure:
-
A stable baseline whole-cell current is established.
-
The ANO1 channel is activated by including a calcium-containing solution in the patch pipette.
-
Increasing concentrations of the inhibitor (this compound or CaCCinh-A01) are perfused into the bath.
-
The steady-state inhibition of the ANO1 current is measured at each concentration.
-
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of ANO1 inhibitors.
Caption: Contrasting mechanisms of this compound and CaCCinh-A01.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CaCCinh-A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 15. karger.com [karger.com]
- 16. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanism of CaCCinh-A01 inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Ani9 as a more selective tool than first-generation ANO1 inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective molecular tools is paramount. In the landscape of ion channel pharmacology, Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a critical therapeutic target in a range of pathologies including cancer, hypertension, and pain.[1][2][3] This guide provides a comprehensive comparison of Ani9, a novel ANO1 inhibitor, against first-generation inhibitors, supported by experimental data and detailed protocols.
First-generation ANO1 inhibitors, such as T16Ainh-A01 and MONNA, have been instrumental in elucidating the physiological roles of ANO1. However, their utility is hampered by low potency and significant off-target effects.[1][2] this compound represents a significant advancement, offering substantially higher potency and superior selectivity, thereby providing a more precise tool for studying ANO1 function and a more promising candidate for therapeutic development.[1][4][5]
Comparative Efficacy and Selectivity: this compound vs. First-Generation Inhibitors
Experimental data demonstrates the superior inhibitory potency of this compound compared to established first-generation ANO1 inhibitors. Electrophysiological analysis reveals that this compound inhibits ANO1 chloride current with an IC50 value in the nanomolar range, a potency that is over 18 times greater than that of T16Ainh-A01 and MONNA.[1][5]
| Inhibitor | IC50 for ANO1 Inhibition (μM) |
| This compound | 0.077 ± 0.0011 [1][5] |
| T16Ainh-A01 | 1.39 ± 0.59[1][5] |
| MONNA | 1.95 ± 1.16[1][5] |
| Table 1: Comparative IC50 values of ANO1 inhibitors. Data obtained from apical membrane current measurements in FRT-ANO1 cells. |
A critical differentiator for any pharmacological tool is its selectivity. This compound exhibits remarkable selectivity for ANO1 over other ion channels, a significant improvement upon first-generation inhibitors. Notably, this compound shows negligible effects on ANO2, a closely related homolog, as well as other channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Volume-Regulated Anion Channels (VRAC).[1][4][5] In contrast, first-generation inhibitors like T16Ainh-A01 and MONNA demonstrate considerable inhibition of VRAC activity at concentrations required for effective ANO1 inhibition.[1][5]
| Inhibitor (Concentration) | % Inhibition of VRAC Activity |
| This compound (1 μM) | 13.5 ± 1.1 [1][5] |
| This compound (10 μM) | 40.7 ± 1.5 [1][5] |
| T16Ainh-A01 (10 μM) | 71.2 ± 1.6[1][5] |
| MONNA (10 μM) | 87.9 ± 1.7[1][5] |
| Table 2: Off-target effects on VRAC activity. This compound demonstrates significantly lower inhibition of VRAC compared to first-generation inhibitors at concentrations that fully inhibit ANO1. |
The Role of ANO1 in Cellular Signaling
ANO1 is implicated in various signaling pathways that are crucial for cell proliferation, migration, and survival, particularly in the context of cancer.[6] Activation of ANO1 can lead to the modulation of key signaling cascades such as the PI3K/AKT and MAPK pathways.[6] The ability to selectively inhibit ANO1 with a tool like this compound is therefore invaluable for dissecting these complex cellular processes.
Caption: Simplified signaling pathway illustrating the role of ANO1 in promoting cancer cell proliferation and the inhibitory action of this compound.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize and compare ANO1 inhibitors.
High-Throughput Screening for ANO1 Inhibitors
A cell-based high-throughput screening of small molecule libraries is the initial step in identifying novel ANO1 inhibitors.
Caption: Workflow for the high-throughput screening process used to identify this compound.
Protocol:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-F46L/H148Q/I152L) are cultured in 96-well black plates.[5][7][8]
-
Compound Application: Test compounds from a small molecule library are added to each well and incubated for a specified period (e.g., 20 minutes).[5]
-
ANO1 Activation and Measurement: The plate is transferred to a fluorescence plate reader. Baseline YFP fluorescence is measured. ANO1 is then activated by the addition of an agonist like ATP, which triggers an influx of iodide and subsequent quenching of the YFP fluorescence.[7][8][9]
-
Data Analysis: The initial rate of iodide influx is determined from the slope of the fluorescence decrease. Compounds that inhibit this decrease are identified as potential ANO1 inhibitors.[4][9]
Electrophysiology: Whole-Cell Patch-Clamp
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the potency and mechanism of inhibitors.
Protocol:
-
Cell Preparation: FRT cells expressing ANO1 are used for recordings.[1]
-
Recording Setup: Whole-cell patch-clamp recordings are performed. The cell is held at a specific potential (e.g., 0 mV) and then subjected to voltage pulses (e.g., from -100 mV to +100 mV).[4]
-
ANO1 Activation: ANO1 currents are activated by including an agonist such as ATP in the pipette solution or bath solution.[4]
-
Inhibitor Application: The inhibitor (e.g., this compound) is applied at various concentrations to the bath solution, and the resulting changes in ANO1 current are recorded.[4]
-
Data Analysis: The current density is measured, and current/voltage (I/V) plots are generated. The percentage of inhibition at each concentration is calculated to determine the IC50 value.[4]
Selectivity Assays
To assess the selectivity of an inhibitor, its effect on other ion channels is measured.
Protocol for VRAC Activity:
-
Cell Line: A human glioma cell line (e.g., LN215) stably expressing a halide-sensitive YFP is used.[5]
-
VRAC Stimulation: VRACs are stimulated by applying a hypotonic solution to the cells.[5]
-
Inhibitor Application and Measurement: Test compounds are added in a dose-dependent manner. The YFP fluorescence is measured to determine the rate of iodide influx through the activated VRACs.[5]
-
Analysis: The inhibitory effect of the compound on VRAC-mediated iodide influx is quantified.[5]
Protocol for CFTR Activity:
-
Cell Line: FRT cells stably expressing human CFTR and the halide-sensitive YFP are utilized.[8]
-
CFTR Activation: CFTR is activated using a combination of forskolin and IBMX.
-
Measurement: The YFP quenching assay is performed as described for the high-throughput screening to measure CFTR-mediated iodide influx in the presence and absence of the test inhibitor.
Conclusion
The development of this compound marks a significant milestone in the study of ANO1. Its high potency and exceptional selectivity overcome the major limitations of first-generation inhibitors. For researchers in both academia and industry, this compound serves as a more reliable and precise tool to investigate the multifaceted roles of ANO1 in health and disease, and it represents a promising scaffold for the development of novel therapeutics targeting ANO1-related pathologies. The experimental protocols detailed herein provide a robust framework for the continued evaluation of existing and future ANO1 inhibitors.
References
- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]
- 7. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
- 8. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
